molecular formula C5H3ClF2O3S B2534711 5-(Difluoromethyl)furan-2-sulfonyl chloride CAS No. 1785579-27-2

5-(Difluoromethyl)furan-2-sulfonyl chloride

Cat. No.: B2534711
CAS No.: 1785579-27-2
M. Wt: 216.58
InChI Key: VWOAXHSMTHHBHW-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)furan-2-sulfonyl chloride (CAS 1785579-27-2) is a high-value heteroaromatic building block designed for advanced research and development. With the molecular formula C5H3ClF2O3S and a molecular weight of 216.59 , this reagent serves as a versatile electrophilic synthon in organic synthesis and medicinal chemistry. Its primary research value lies in its application as a key intermediate for the synthesis of sulfonamide derivatives via reactions with amines , a class of compounds with widespread significance in pharmaceutical and agrochemical sciences. The difluoromethyl group on the furan ring can influence the compound's electronic properties and metabolic stability, making it a useful motif in the design of bioactive molecules. Furthermore, as a sulfonyl chloride, it can be considered a precursor for the corresponding sulfonyl fluoride, a functional group of high importance in the emerging field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . SuFEx-compatible reagents are powerful tools in chemical biology and drug discovery for developing covalent inhibitors and probing biological systems. The reactivity of sulfonyl chlorides is characterized by their action as a source of RSO2- and Cl+ ions, enabling a range of transformations including Friedel-Crafts sulfonylation . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed.

Properties

IUPAC Name

5-(difluoromethyl)furan-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2O3S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOAXHSMTHHBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(Difluoromethyl)furan-2-sulfonyl chloride CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-(Difluoromethyl)furan-2-sulfonyl chloride

Disclaimer: 5-(Difluoromethyl)furan-2-sulfonyl chloride is a specialized chemical entity for which a unique CAS number is not readily found in public databases as of the writing of this guide. This suggests the compound may be novel or not widely commercialized. The following guide is therefore constructed based on established principles of organic chemistry, extensive literature on analogous compounds, and predictive analysis to provide a comprehensive resource for researchers.

Executive Summary

The strategic incorporation of fluorinated motifs into biologically active scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl (-CF2H) group, in particular, has garnered significant attention for its ability to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth technical overview of 5-(difluoromethyl)furan-2-sulfonyl chloride, a promising but currently under-documented building block. By combining the reactive potential of the furan-2-sulfonyl chloride moiety with the unique properties of the difluoromethyl group, this compound represents a valuable tool for accessing novel sulfonamide-based therapeutics. This document will detail its proposed synthesis, explore its reactivity, and discuss its potential applications in drug discovery, all while emphasizing the necessary safety protocols for its handling.

PART 1: The Scientific Rationale: A Molecule of Strategic Importance

The Furan-2-sulfonyl Chloride Scaffold: A Versatile Electrophile

The furan ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. When functionalized with a sulfonyl chloride at the 2-position, it becomes a potent electrophile. The sulfonyl chloride group is highly reactive towards a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[1][2] This reactivity is the foundation for the synthesis of a vast array of sulfonamide-based drugs with diverse therapeutic applications, including antibacterial agents, diuretics, and carbonic anhydrase inhibitors.[1]

The Difluoromethyl Group (-CF2H): A Bioisostere with Unique Properties

The difluoromethyl group is a key asset in contemporary drug design. It is often employed as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[3][4][5] The introduction of a -CF2H moiety can confer several advantageous properties to a molecule:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds increase resistance to oxidative metabolism, often prolonging the half-life of a drug.[3][4]

  • Modulated Lipophilicity: The -CF2H group generally increases lipophilicity, which can improve a compound's ability to cross cellular membranes.[3][4]

  • Hydrogen Bond Donor Capability: Unlike the trifluoromethyl (-CF3) group, the -CF2H group possesses a proton that can act as a weak hydrogen bond donor, potentially leading to improved binding affinity and selectivity for its biological target.[3][5]

The synergistic combination of the reactive furan-2-sulfonyl chloride core with the property-enhancing difluoromethyl group makes 5-(difluoromethyl)furan-2-sulfonyl chloride a highly attractive, albeit novel, building block for the synthesis of next-generation therapeutics.

PART 2: Proposed Synthesis of 5-(Difluoromethyl)furan-2-sulfonyl chloride

Given the novelty of the target compound, a plausible synthetic route is proposed based on established methodologies for the functionalization of furan derivatives. The following retrosynthetic analysis outlines a potential two-step approach starting from a suitable furan precursor.

Retrosynthetic Analysis

G target 5-(Difluoromethyl)furan-2-sulfonyl chloride step2 Chlorosulfonylation target->step2 intermediate 2-(Difluoromethyl)furan step2->intermediate step1 Difluoromethylation intermediate->step1 start Furan derivative step1->start G cluster_0 Step 1: C-2 Difluoromethylation cluster_1 Step 2: C-5 Chlorosulfonylation furan Furan reagents1 CuI, 1,10-phenanthroline, K2CO3, BrCF2CO2Et, DMF furan->reagents1 Copper-catalyzed difluoromethylation [2] intermediate1 Ethyl 2-(difluoromethyl)furan-2-carboxylate reagents1->intermediate1 reagents2 Decarboxylation intermediate1->reagents2 intermediate2 2-(Difluoromethyl)furan reagents2->intermediate2 intermediate2_2 2-(Difluoromethyl)furan reagents3 Chlorosulfonic acid (ClSO3H), Methylene chloride intermediate2_2->reagents3 Electrophilic chlorosulfonation [22, 28] target 5-(Difluoromethyl)furan-2-sulfonyl chloride reagents3->target

Caption: Proposed two-step synthesis of 5-(Difluoromethyl)furan-2-sulfonyl chloride.

Experimental Protocols

Protocol 1: Synthesis of 2-(Difluoromethyl)furan

This protocol is adapted from a known copper-catalyzed C-2 difluoromethylation of furans. [6]

  • Reaction Setup: To a sealed tube under an air atmosphere, add CuI (5 mol%), 1,10-phenanthroline (6 mol%), and K2CO3 (2 equivalents).

  • Solvent and Reagents: Add anhydrous DMF, followed by the furan starting material (1 equivalent) and ethyl bromodifluoroacetate (8 equivalents).

  • Reaction: Seal the tube and heat the reaction mixture at 80 °C for 20 hours.

  • Work-up: After cooling to room temperature, extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

  • Purification: Purify the crude product by silica gel chromatography to obtain ethyl 2-(difluoromethyl)furan-2-carboxylate.

  • Decarboxylation: Subject the purified ester to decarboxylation conditions (e.g., heating with a strong acid or base) to yield 2-(difluoromethyl)furan.

Protocol 2: Synthesis of 5-(Difluoromethyl)furan-2-sulfonyl chloride

This protocol is based on the electrophilic chlorosulfonylation of furan derivatives. [7][8]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-(difluoromethyl)furan (1 equivalent) in a suitable inert solvent such as methylene chloride.

  • Cooling: Cool the solution to -10 °C under a nitrogen atmosphere.

  • Addition of Reagent: Add a solution of chlorosulfonic acid (1.25 equivalents) in methylene chloride dropwise to the cooled solution, maintaining the temperature below 0 °C.

  • Reaction: Stir the reaction mixture at this temperature for a designated period to allow for the formation of the sulfonic acid intermediate.

  • Formation of Sulfonyl Chloride: To the reaction mixture, add pyridine followed by phosphorus pentachloride at a temperature below 0 °C. Allow the mixture to stir, for instance, overnight at room temperature.

  • Work-up: Carefully quench the reaction by pouring it onto ice. Separate the organic layer, and wash it with cold water, a saturated solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 5-(difluoromethyl)furan-2-sulfonyl chloride, which can be further purified by vacuum distillation or chromatography.

Quantitative Data Summary (Predicted)
StepKey ReagentsSolventTemperature (°C)Time (h)Predicted Yield (%)Reference
1aCuI, BrCF2CO2EtDMF802050-70[6]
1bStrong acid/base-HighVaries>80[6]
2ClSO3H, PCl5CH2Cl2-10 to RT12-2460-80[8]

PART 3: Reactivity and Synthetic Applications

The Electrophilic Nature of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride moiety is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the sulfonyl chloride an excellent electrophile that readily reacts with a variety of nucleophiles. [1]The chloride ion is a good leaving group, facilitating nucleophilic substitution reactions.

Formation of Sulfonamides: A Gateway to Bioactive Molecules

The most prominent reaction of sulfonyl chlorides in medicinal chemistry is their reaction with primary or secondary amines to form sulfonamides. [1][2]This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

G start 5-(Difluoromethyl)furan-2-sulfonyl chloride + R1R2NH reagents Base (e.g., Pyridine) start->reagents Nucleophilic Acyl Substitution product 5-(Difluoromethyl)furan-2-sulfonamide reagents->product

Caption: General scheme for the synthesis of sulfonamides.

Protocol 3: General Procedure for the Synthesis of a 5-(Difluoromethyl)furan-2-sulfonamide

  • Reaction Setup: Dissolve the amine (1 equivalent) and a suitable base such as pyridine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add a solution of 5-(difluoromethyl)furan-2-sulfonyl chloride (1.1 equivalents) in the same solvent dropwise to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography to obtain the desired sulfonamide.

PART 4: The Role of the Difluoromethyl Group in Drug Discovery

The presence of the difluoromethyl group is predicted to impart significant advantages to molecules derived from 5-(difluoromethyl)furan-2-sulfonyl chloride.

Impact on Physicochemical Properties
PropertyEffect of -CF2H IntroductionRationaleReferences
Metabolic Stability IncreasedThe C-F bond is significantly stronger than the C-H bond, making it less susceptible to enzymatic oxidation.[3][4]
Lipophilicity (LogP) IncreasedFluorine is highly electronegative but the overall effect of the -CF2H group is an increase in lipophilicity.[3][4][5]
Acidity of N-H in Sulfonamides IncreasedThe strong electron-withdrawing nature of the -CF2H group can increase the acidity of the sulfonamide proton, potentially influencing target binding.-
Hydrogen Bonding Acts as a weak H-bond donorThe C-H bond in the -CF2H group is polarized and can participate in hydrogen bonding interactions with biological targets.[3][5]
The -CF2H Group as a Bioisostere

The difluoromethyl group can be considered a bioisostere of several common functional groups, allowing for the fine-tuning of a drug candidate's properties while maintaining its overall shape and ability to interact with its target.

Functional Groupvan der Waals Radius (Å)Hydrogen Bonding
-OH~1.5Donor and Acceptor
-SH~1.8Weak Donor
-NH2~1.6Donor and Acceptor
-CF2H ~1.8Weak Donor

This bioisosteric relationship allows medicinal chemists to replace metabolically labile groups with the more robust difluoromethyl group, often leading to improved pharmacokinetic profiles. [3][4][5]

PART 5: Safety and Handling

Sulfonyl chlorides are hazardous reagents that must be handled with appropriate safety precautions.

Core Hazards
  • Corrosive: Sulfonyl chlorides can cause severe burns to the skin, eyes, and respiratory tract. [9][10][11]* Reactivity with Water: They react exothermically, and sometimes violently, with water and moisture to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. [9]* Incompatible with Bases: Violent reactions can occur with strong bases. [9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with sulfonyl chlorides.

G Handler Researcher PPE Personal Protective Equipment Handler->PPE Hood Chemical Fume Hood Handler->Hood Work within Goggles Safety Goggles & Face Shield PPE->Goggles Gloves Chemical-Resistant Gloves (e.g., Nitrile) PPE->Gloves Coat Chemical-Resistant Lab Coat PPE->Coat

Caption: Mandatory PPE and engineering controls for handling sulfonyl chlorides.

Quenching and Disposal

Excess sulfonyl chloride must be carefully neutralized before disposal.

  • Quenching Procedure: Slowly add the reaction mixture containing the unreacted sulfonyl chloride to a stirred, cold (0 °C) solution of a weak base, such as sodium bicarbonate.

  • Ventilation: Perform this procedure in a well-ventilated chemical fume hood.

  • Disposal: Dispose of the neutralized waste according to your institution's hazardous waste disposal guidelines.

PART 6: Conclusion and Future Outlook

While 5-(difluoromethyl)furan-2-sulfonyl chloride appears to be a novel chemical entity, its constituent parts suggest it holds considerable promise as a building block in medicinal chemistry. The reliable reactivity of the furan-2-sulfonyl chloride moiety for the synthesis of sulfonamides, combined with the beneficial physicochemical properties imparted by the difluoromethyl group, makes this a compound of significant interest for the development of new therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles. Further research into the synthesis and characterization of this molecule is warranted to fully unlock its potential in drug discovery.

PART 7: References

Sources

IR spectrum of 5-(Difluoromethyl)furan-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared Spectrum of 5-(Difluoromethyl)furan-2-sulfonyl chloride

Abstract

5-(Difluoromethyl)furan-2-sulfonyl chloride is a specialized chemical intermediate of significant interest in medicinal chemistry and drug development. Its unique combination of a furan scaffold, a difluoromethyl group, and a reactive sulfonyl chloride handle makes it a valuable building block for synthesizing complex molecular architectures. Infrared (IR) spectroscopy is an essential, non-destructive analytical technique for the structural elucidation and quality control of such compounds. This guide provides a comprehensive analysis of the predicted Fourier-Transform Infrared (FT-IR) spectrum of 5-(Difluoromethyl)furan-2-sulfonyl chloride. By dissecting the molecule into its constituent functional groups, we will assign characteristic vibrational frequencies, explain the underlying principles for these assignments, and provide a robust experimental protocol for acquiring a high-fidelity spectrum. This document is intended for researchers, chemists, and quality control specialists who require a detailed understanding of the spectroscopic signature of this compound.

Introduction: The Role of IR Spectroscopy in Modern Synthesis

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. 5-(Difluoromethyl)furan-2-sulfonyl chloride presents a unique analytical challenge due to its combination of functional groups, each with distinct spectroscopic properties. The difluoromethyl (CF₂H) group, in particular, is a valuable bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and hydrogen-bonding capacity.[1] The sulfonyl chloride moiety is a highly versatile reactive group for introducing the sulfonyl pharmacophore, while the furan ring provides a rigid, aromatic core.

Infrared spectroscopy probes the vibrational modes of a molecule, providing a distinct "molecular fingerprint."[2] For a molecule like 5-(Difluoromethyl)furan-2-sulfonyl chloride, FT-IR is an indispensable first-line technique to:

  • Confirm the presence of key functional groups (SO₂Cl, CF₂H, furan ring).

  • Verify the successful synthesis and purification of the target compound.

  • Identify potential impurities or degradation products (e.g., hydrolysis to sulfonic acid).

This guide will deconstruct the predicted IR spectrum based on established group frequencies from authoritative sources, providing a predictive framework for researchers working with this or structurally related molecules.

Molecular Structure and Key Vibrational Modes

To interpret its IR spectrum, the molecule is best understood by analyzing its primary functional components: the sulfonyl chloride group, the difluoromethyl group, and the furan ring. Each of these contributes characteristic absorption bands.

Caption: Molecular structure of 5-(Difluoromethyl)furan-2-sulfonyl chloride.

Predicted Infrared Spectrum: A Detailed Analysis

The following sections detail the expected absorption bands for each functional group. The interaction between these groups and their electronic effects via the furan ring can cause slight deviations from the standard ranges.

Sulfonyl Chloride (–SO₂Cl) Vibrations

The sulfonyl chloride group gives rise to some of the most intense and easily identifiable peaks in the spectrum due to the large change in dipole moment during vibration.

  • Asymmetric S=O Stretching (νₐₛ SO₂): This vibration produces a very strong absorption band, typically found in the 1410–1370 cm⁻¹ range.[3][4] For aromatic sulfonyl chlorides, this band is consistently observed near the upper end of this range, around 1380 cm⁻¹.[2]

  • Symmetric S=O Stretching (νₛ SO₂): A second strong band corresponding to the symmetric stretch appears between 1204–1166 cm⁻¹ .[3][4] Its intensity is typically slightly lower than the asymmetric stretch.

  • S–Cl Stretching (ν S–Cl): This vibration occurs at a much lower frequency, generally in the 420–300 cm⁻¹ region.[5] However, many standard mid-IR spectrometers have a lower limit of 400 cm⁻¹, so this peak may not always be observed. Its intensity is variable.

Difluoromethyl (–CF₂H) Vibrations

The C-F bonds are highly polar, leading to strong IR absorption bands. The presence of two fluorine atoms on the same carbon results in distinct symmetric and asymmetric stretching modes.

  • C–F Stretching (ν C–F): The carbon-fluorine stretching region is broad, appearing between 1360–1000 cm⁻¹ .[6] For molecules with more than one fluorine atom, this absorption splits into two bands: an asymmetric and a symmetric stretch.[6] For the difluoromethyl group, these strong to very strong bands are expected to be prominent, likely in the 1150-1250 cm⁻¹ region.[7][8][9]

    • Causality Note: The symmetric S=O stretching vibration and the C-F stretching vibrations can overlap, potentially leading to a broad, complex absorption pattern in the 1250-1150 cm⁻¹ region. High-resolution spectroscopy may be required to resolve these individual bands.

  • C–H Stretching (ν C–H): The C-H stretch of the difluoromethyl group will appear in the C-H stretching region. While typical alkane C-H stretches are below 3000 cm⁻¹, the strong electron-withdrawing effect of the two adjacent fluorine atoms will shift this band to a higher frequency, likely in the 3050–3000 cm⁻¹ range.[10][11]

Furan Ring Vibrations

The furan ring, as an aromatic system, has several characteristic vibrational modes.

  • Aromatic C–H Stretching (ν C–H): The stretching of the C-H bonds on the furan ring will produce weak to medium bands just above 3000 cm⁻¹, typically in the 3150–3100 cm⁻¹ region.[11]

  • Ring C=C Stretching (ν C=C): Aromatic ring stretching vibrations typically appear in the 1600–1400 cm⁻¹ region.[11] Furan derivatives often show characteristic bands around 1590 cm⁻¹, 1510 cm⁻¹, and 1400 cm⁻¹ .[12][13]

  • Ring C–O–C Stretching (ν C–O–C): The stretching of the ether linkage within the furan ring usually gives rise to a strong band in the 1250–1020 cm⁻¹ region.[12] This band can also overlap with the strong C-F stretching absorptions.

Tabulated Summary of Predicted Absorptions

The following table summarizes the anticipated key vibrational frequencies, their expected intensities, and their assignments for 5-(Difluoromethyl)furan-2-sulfonyl chloride.

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3150–3100Medium-WeakAromatic C–H StretchFuran Ring
3050–3000MediumC–H StretchDifluoromethyl (–CF₂H)
~1590, ~1510Medium-WeakAromatic C=C Ring StretchFuran Ring
1410–1370StrongAsymmetric S=O Stretch (νₐₛ)Sulfonyl Chloride (–SO₂Cl)
1250–1150Strong, BroadSymmetric S=O Stretch (νₛ) & C–F StretchesOverlap: –SO₂Cl & –CF₂H
1250–1020StrongC–O–C Ring StretchFuran Ring
1000–800MediumC–H Out-of-Plane BendingFuran Ring
< 420Medium-WeakS–Cl Stretch (ν)Sulfonyl Chloride (–SO₂Cl)

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol describes a standardized method for obtaining a high-quality FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solids and moisture-sensitive compounds.

Rationale for ATR: ATR-FTIR is the preferred method as it requires minimal sample preparation, avoids the need for KBr pellets (which can absorb moisture), and is well-suited for reactive compounds like sulfonyl chlorides.[3] Due to the high reactivity of the sulfonyl chloride group with water, all operations should be conducted in a low-humidity environment (e.g., under a nitrogen atmosphere or in a glove box) to prevent hydrolysis to the corresponding sulfonic acid.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start env_check Ensure Dry Environment (Nitrogen Purge / Glove Box) start->env_check clean_atr Clean ATR Crystal (e.g., with dry isopropanol) env_check->clean_atr background Acquire Background Spectrum (Clean Crystal) clean_atr->background apply_sample Apply Small Amount of 5-(Difluoromethyl)furan-2-sulfonyl chloride to Crystal background->apply_sample Proceed if background is clean apply_pressure Apply Consistent Pressure with Anvil apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) apply_pressure->acquire_spectrum process_data Process Data (Baseline & ATR Correction) acquire_spectrum->process_data peak_pick Identify Peak Positions and Intensities process_data->peak_pick compare Compare with Predicted Values and Reference Spectra peak_pick->compare finish End compare->finish

Caption: Experimental workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is purged with dry nitrogen or air to minimize atmospheric water and CO₂ interference.

    • Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable dry solvent (e.g., anhydrous isopropanol) and a soft, lint-free wipe.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step that subtracts the absorbance of the atmosphere and the crystal from the final sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small, representative amount of the 5-(Difluoromethyl)furan-2-sulfonyl chloride sample onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed.

  • Spectrum Acquisition:

    • Lower the instrument's pressure anvil to apply firm, consistent contact between the sample and the crystal.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution) over the range of 4000–400 cm⁻¹.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Apply any necessary data processing, such as an ATR correction algorithm (which accounts for the wavelength-dependent depth of penetration of the IR beam) and a baseline correction.

    • Identify the peak positions (in cm⁻¹) and compare them to the predicted values in Section 4 to confirm the structure and assess purity. Pay close attention to the absence of a broad O-H stretch around 3300 cm⁻¹, which would indicate hydrolysis to sulfonic acid.

Conclusion

The FT- is predicted to be rich with characteristic absorption bands that serve as a reliable fingerprint for its structural verification. The most prominent features will be the strong S=O asymmetric stretching band near 1380 cm⁻¹ and a complex, intense series of overlapping bands between 1250 cm⁻¹ and 1150 cm⁻¹ arising from the symmetric S=O stretch and multiple C-F stretching vibrations. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the specific C-H stretch of the difluoromethyl group will further confirm the molecule's identity. By following the detailed experimental protocol and referencing the predicted band assignments provided in this guide, researchers can confidently utilize FT-IR spectroscopy for the routine and in-depth characterization of this important synthetic intermediate.

References

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  • Wang, Z., et al. (2016). Characterization of Conformation and Locations of C–F Bonds in Graphene Derivative by Polarized ATR-FTIR. Analytical Chemistry, 88(7), 3937–3943. [Link]

  • Zdanovskaia, C., et al. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. The Journal of Physical Chemistry A, 127(9), 2051–2061. [Link]

  • Považanec, F., Kováč, J., & Dandarová, M. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers, 32(3), 392–396. [Link]

  • Zdanovskaia, C., et al. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. PubMed. [Link]

  • Billes, F., & Varsanyi, G. (2003). A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate. [Link]

  • NIST. Experimental data for SO₂Cl₂ (Sulfuryl chloride). Computational Chemistry Comparison and Benchmark Database. [Link]

  • Carver, T. G., & Andrews, L. (1969). Infrared Spectrum of the Difluoromethyl Radical in Solid Argon. AIP Publishing. [Link]

  • Memorial University Research Repository. (1991). Rotational and vibrational spectroscopy of sulphuryl chloride, sulphuryl fluoride and dimethyl sulphone. [Link]

  • Moir, R. Y., & Lauriston, A. M. (1966). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 44(23), 2813-2817. [Link]

  • Gillespie, R. J., & Robinson, E. A. (1959). THE VIBRATIONAL SPECTRA OF SULPHURYL AND THIONYL HALIDES. ResearchGate. [Link]

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  • Yuldashov, O. R., et al. (2023). Experimental IR spectra of DFMPMO and CDFMPO. ResearchGate. [Link]

  • Sibinčić, S. S., et al. (2023). Synthesis scheme of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA). ResearchGate. [Link]

  • de la Torre, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18403-18407. [Link]

  • Pannecoucke, X., et al. (2020). Deprotonative Functionalization of the Difluoromethyl Group. Organic Letters, 22(22), 8994–8998. [Link]

  • Eagan, J. M. (2016). Preparation of acid chlorides from 5-(chloromethyl) furfural.
  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • Zhang, P., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Induced Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(21), 7483. [Link]

  • Wang, Y., et al. (2024). Modular Synthesis of Fluoro-Substituted Furan Compounds via Controllable Fluorination of Biomass-Based 5-HMF and Its Derivatives. ChemSusChem, 17(1), e202301072. [Link]

  • PubChemLite. 5-(trifluoromethyl)furan-2-sulfonyl chloride (C5H2ClF3O3S). [Link]

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5-(Difluoromethyl)furan-2-sulfonyl chloride molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-(Difluoromethyl)furan-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Difluoromethyl)furan-2-sulfonyl chloride, a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While not a widely cataloged reagent, its structural motifs—the furan core, the reactive sulfonyl chloride, and the bio-isosterically significant difluoromethyl group—position it as a valuable tool for developing novel therapeutic agents. This document details its physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, and explores its expected reactivity and applications. We delve into the strategic importance of the difluoromethyl group in modulating pharmacokinetic and pharmacodynamic properties, offering field-proven insights for its incorporation into drug design campaigns. Detailed experimental considerations, safety protocols, and characterization data are presented to equip researchers with the necessary knowledge to synthesize, handle, and utilize this versatile compound.

Introduction: The Strategic Value of Fluorinated Heterocycles

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, with fluorinated compounds representing a significant portion of newly approved drugs.[1][2] The trifluoromethyl (CF₃) and difluoromethyl (CHF₂) groups, in particular, are prized for their ability to profoundly alter a molecule's properties.[3] These groups can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate lipophilicity and membrane permeability.[3][4]

The furan sulfonamide scaffold is a well-established pharmacophore found in a variety of clinically relevant molecules. The sulfonyl chloride precursor is a highly reactive and versatile intermediate, enabling the straightforward synthesis of sulfonamides and sulfonate esters.[5][6]

5-(Difluoromethyl)furan-2-sulfonyl chloride merges these two valuable chemical motifs. The difluoromethyl group serves as a unique bioisostere for hydroxyl, thiol, or even carbonyl groups, offering a distinct electronic and steric profile compared to its more common methyl or trifluoromethyl analogs.[7][8] This guide serves as a foundational resource for researchers seeking to leverage the unique properties of this compound, providing a technical roadmap from synthesis to application.

Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of 5-(Difluoromethyl)furan-2-sulfonyl chloride is critical for its effective use. As this compound is not extensively documented, the following properties are calculated based on its chemical structure and predicted based on data from analogous compounds.

2.1 Chemical Structure

The structure consists of a furan ring substituted at the 5-position with a difluoromethyl group and at the 2-position with a sulfonyl chloride group.

2.2 Molecular Formula and Weight

  • Molecular Formula: C₅H₃ClF₂O₃S

  • Molecular Weight: 216.59 g/mol

2.3 Spectroscopic Characterization (Predicted)

Detailed characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure, the following spectroscopic signatures are anticipated:

  • ¹H NMR Spectroscopy: The spectrum is expected to show two distinct signals for the furan ring protons, likely appearing as doublets in the aromatic region. A characteristic triplet (due to coupling with the two fluorine atoms) would be observed for the single proton of the difluoromethyl group, significantly shifted downfield.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show five signals. The carbon of the difluoromethyl group will appear as a triplet due to one-bond C-F coupling. The furan carbons will also be present, with C2 and C5 (attached to the electron-withdrawing groups) being the most downfield.

  • ¹⁹F NMR Spectroscopy: A doublet is expected for the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.

Table 1: Calculated and Predicted Physicochemical Properties

PropertyValue
IUPAC Name 5-(Difluoromethyl)furan-2-sulfonyl chloride
Molecular Formula C₅H₃ClF₂O₃S
Molecular Weight 216.59 g/mol
Exact Mass 215.9463 g/mol
Appearance (Predicted) Colorless to pale yellow oil or low-melting solid
Boiling Point (Predicted) High; likely decomposes upon heating
Solubility (Predicted) Soluble in most organic solvents (DCM, THF, Ethyl Acetate); reacts with protic solvents (water, alcohols)

Synthesis and Purification

Heteroaryl sulfonyl chlorides are known for their potential instability, making their synthesis a critical step that requires careful control of reaction conditions.[9] A robust and scalable synthesis is paramount for its use in research and development. The most logical approach involves the chlorosulfonation of a suitable furan precursor.

3.1 Proposed Synthetic Workflow

A validated method for analogous compounds involves the direct electrophilic sulfonation of a furan derivative, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride.[6][10]

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Purification A 5-(Difluoromethyl)furan B Furan-2-sulfonic acid intermediate A->B  Chlorosulfonic Acid (ClSO₃H)  DCM, -10°C to 0°C C 5-(Difluoromethyl)furan-2-sulfonyl chloride B->C  Thionyl Chloride (SOCl₂)  cat. DMF, Reflux D Crude Product C->D Aqueous Work-up E Pure Product D->E Vacuum Distillation or Silica Gel Chromatography

Caption: Proposed two-step synthesis of 5-(Difluoromethyl)furan-2-sulfonyl chloride.

3.2 Experimental Protocol: Synthesis

Disclaimer: This is a proposed protocol based on established literature procedures for similar compounds. It should be performed by trained chemists with appropriate safety precautions.

Materials:

  • 5-(Difluoromethyl)furan (starting material, may require custom synthesis)

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Step 1: Synthesis of 5-(Difluoromethyl)furan-2-sulfonic acid

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-(difluoromethyl)furan (1.0 eq) in anhydrous DCM.

  • Cool the solution to -10°C using an ice/salt bath.

  • Add chlorosulfonic acid (1.1 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 0°C.

    • Causality: This exothermic reaction is highly sensitive. Slow addition at low temperatures prevents uncontrolled side reactions and degradation of the furan ring.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring completion by TLC or LC-MS.

  • The resulting sulfonic acid intermediate is often used directly in the next step without isolation.

Step 2: Conversion to 5-(Difluoromethyl)furan-2-sulfonyl chloride

  • To the reaction mixture from Step 1, carefully add thionyl chloride (2.0-3.0 eq) at 0°C.

  • Add a catalytic amount of anhydrous DMF (2-3 drops).

    • Causality: DMF reacts with thionyl chloride to form the Vilsmeier reagent, a highly effective catalyst for converting sulfonic acids to sulfonyl chlorides.[5]

  • Allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C for DCM) for 2-4 hours, or until gas evolution ceases and analysis indicates full conversion.

  • Cool the reaction mixture to room temperature.

3.3 Purification and Handling

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Handling and Storage:

  • Heteroaryl sulfonyl chlorides are moisture-sensitive and can hydrolyze back to the sulfonic acid.[9] Handle under an inert atmosphere (nitrogen or argon) and store in a desiccator or sealed container at low temperatures (2-8°C).

  • The compound is expected to be corrosive and lachrymatory. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Reactivity and Applications in Drug Discovery

The primary value of 5-(Difluoromethyl)furan-2-sulfonyl chloride lies in its ability to serve as an electrophilic partner for a wide range of nucleophiles, providing rapid access to a library of diverse sulfonamide and sulfonate derivatives.

4.1 Key Reactions

The sulfonyl chloride moiety is a powerful electrophile, readily reacting with nucleophiles such as primary and secondary amines, alcohols, and thiols.

G cluster_0 Reaction with Amines cluster_1 Reaction with Alcohols A 5-(Difluoromethyl)furan-2-sulfonyl chloride C Furan Sulfonamide Derivative A->C E Furan Sulfonate Ester A->E B Primary/Secondary Amine (R¹R²NH) B->C  Base (e.g., Pyridine, Et₃N)  DCM, 0°C to RT D Alcohol/Phenol (R³OH) D->E  Base (e.g., Pyridine, Et₃N)  DCM, 0°C to RT

Caption: Key reactions of 5-(Difluoromethyl)furan-2-sulfonyl chloride.

Protocol: General Procedure for Sulfonamide Synthesis

  • Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) in anhydrous DCM.

  • Cool the solution to 0°C.

  • Add a solution of 5-(Difluoromethyl)furan-2-sulfonyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, water, and brine. Dry the organic layer and concentrate to yield the crude sulfonamide, which can be purified by recrystallization or chromatography.

4.2 The Role of the Difluoromethyl Group in Medicinal Chemistry

The CHF₂ group is a fascinating and somewhat underutilized functional group in drug design. It acts as a lipophilic hydrogen bond donor, a property not shared by the CF₃ or CH₃ groups. This unique characteristic can lead to novel and specific interactions within a protein binding pocket.

  • Modulation of pKa: When positioned near an acidic or basic center, the strong electron-withdrawing nature of the CHF₂ group can significantly lower the pKa of the functional group, altering its ionization state at physiological pH.

  • Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of cytochrome P450 oxidation, thereby increasing the half-life of a drug.[3]

  • Lipophilicity and Permeability: The CHF₂ group increases lipophilicity, which can improve a compound's ability to cross cell membranes and the blood-brain barrier.

Conclusion

5-(Difluoromethyl)furan-2-sulfonyl chloride stands as a promising, albeit underexplored, chemical tool for drug discovery. It provides a direct route to novel sulfonamides and sulfonate esters bearing the electronically unique difluoromethyl group. By combining a reactive handle for library synthesis with a functional group known to enhance key ADME (absorption, distribution, metabolism, and excretion) properties, this reagent offers significant potential for lead optimization and the development of next-generation therapeutics. This guide provides the foundational knowledge for its synthesis, handling, and strategic deployment in medicinal chemistry programs.

References

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  • Fluorinated compounds present opportunities for drug discovery | Request PDF - ResearchGate. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

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Comprehensive Structure Elucidation of 5-(Difluoromethyl)furan-2-sulfonyl chloride: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Molecular Architecture

In modern medicinal chemistry and agrochemical development, the strategic incorporation of specific functional groups dictates a molecule's pharmacokinetic and pharmacodynamic destiny. 5-(Difluoromethyl)furan-2-sulfonyl chloride (CAS: 1785579-27-2) represents a highly valuable, dual-functionalized heterocyclic building block.

The molecule features two critical moieties situated on a furan core:

  • The Difluoromethyl Group (-CF₂H): Recognized as a lipophilic and metabolically stable bioisostere for hydroxyl (-OH) and thiol (-SH) groups 1. It acts as a unique hydrogen-bond donor while significantly enhancing membrane permeability.

  • The Sulfonyl Chloride Group (-SO₂Cl): A highly reactive electrophilic center utilized for the rapid synthesis of sulfonamides and sulfonate esters—cornerstone pharmacophores in drug discovery 2.

Because sulfonyl chlorides are inherently moisture-sensitive, elucidating the structure of this compound requires a meticulously designed, anhydrous analytical workflow. This whitepaper details the causality behind the spectroscopic techniques used to unequivocally confirm the structural integrity of C₅H₃ClF₂O₃S.

Orthogonal Characterization Strategy

To prevent false positives caused by degradation (e.g., hydrolysis to furan-2-sulfonic acid), structural elucidation must rely on an orthogonal, self-validating analytical matrix. We employ Multinuclear NMR (¹H, ¹³C, ¹⁹F) to map atomic connectivity, High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and isotopic distribution, and Fourier-Transform Infrared Spectroscopy (FT-IR) to verify functional group integrity.

G cluster_analysis Orthogonal Analytical Workflow Sample 5-(Difluoromethyl)furan-2-sulfonyl chloride (Anhydrous Handling) NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR CDCl3, 298K MS High-Resolution Mass Spec (EI/ESI-MS) Sample->MS Anhydrous MeCN IR FT-IR Spectroscopy (ATR) Sample->IR Neat (Liquid/Solid) DataInt Data Integration & Cross-Validation NMR->DataInt Connectivity & Spin Systems MS->DataInt Exact Mass & Isotopes IR->DataInt Functional Groups StructConf Confirmed Structure: C5H3ClF2O3S DataInt->StructConf

Fig 1: Orthogonal analytical workflow for the structural elucidation of moisture-sensitive sulfonyl chlorides.

Multinuclear NMR Spectroscopy: Decoding Spin Systems

The most definitive proof of the 5-(difluoromethyl)furan-2-sulfonyl chloride structure lies in the complex spin-spin coupling networks observed across ¹H, ¹³C, and ¹⁹F NMR spectra.

The Causality of Heteronuclear Coupling

The presence of the -CF₂H group creates a highly diagnostic heteronuclear splitting pattern. Because the ¹⁹F nucleus has a spin of I = ½ and 100% natural abundance, it couples strongly with both adjacent protons and carbons 3.

  • ¹H NMR: The proton of the -CF₂H group is split by the two equivalent fluorine atoms. Following the 2nI + 1 rule (where n=2, I=½), this resonance appears as a distinct triplet at ~6.80 ppm. The geminal coupling constant (²JHF) is exceptionally large (~54 Hz), which is a hallmark of difluoromethyl groups.

  • ¹⁹F NMR: Conversely, the two equivalent fluorine atoms are split by the single adjacent proton (n=1, I=½), resulting in a doublet at approximately -112 ppm with an identical ²JFH of ~54 Hz.

  • ¹³C NMR: The carbon atom of the -CF₂H group couples directly to the two attached fluorines, appearing as a triplet at ~110 ppm with a massive one-bond coupling constant (¹JCF ≈ 240 Hz).

SpinCoupling CF2H -CF2H Group 1H (Spin 1/2) 19F (Spin 1/2, n=2) H_NMR 1H NMR Spectrum Triplet (1:2:1) 2J_HF ≈ 54 Hz CF2H->H_NMR Proton coupled to two Fluorines F_NMR 19F NMR Spectrum Doublet (1:1) 2J_FH ≈ 54 Hz CF2H->F_NMR Fluorines coupled to one Proton C_NMR 13C NMR Spectrum Triplet (1:2:1) 1J_CF ≈ 240 Hz CF2H->C_NMR Carbon coupled to two Fluorines

Fig 2: Spin-spin coupling causality network for the difluoromethyl (-CF2H) functional group.

Furan Ring Protons

The furan core contains two remaining protons at the C-3 and C-4 positions. Because they are adjacent to each other, they couple to form two doublets (³JHH ≈ 3.5 - 4.0 Hz) in the aromatic region (~7.2 - 7.5 ppm). The strong electron-withdrawing nature of the -SO₂Cl group severely deshields the C-3 proton, pushing it further downfield compared to typical furan resonances.

Vibrational & Mass Spectrometric Profiling

Self-Validating FT-IR Spectroscopy

FT-IR serves as a rapid, self-validating checkpoint for sample integrity. The -SO₂Cl group exhibits two intense, characteristic stretching vibrations: the asymmetric SO₂ stretch at ~1375 cm⁻¹ and the symmetric SO₂ stretch at ~1175 cm⁻¹.

  • Causality of Validation: If the sample has been exposed to ambient moisture, the sulfonyl chloride will hydrolyze into a sulfonic acid. This degradation is immediately identifiable in the IR spectrum by the emergence of a broad, intense O-H stretching band between 3000–3400 cm⁻¹. The absence of this O-H band confirms the anhydrous integrity of the sulfonyl chloride.

Isotopic Profiling via HRMS

High-Resolution Mass Spectrometry (HRMS) utilizing Electron Ionization (EI) or Electrospray Ionization (ESI) is critical for confirming the molecular formula (C₅H₃ClF₂O₃S).

  • The Chlorine Isotope Effect: Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). Consequently, the molecular ion peak [M]⁺ will present a highly diagnostic isotopic cluster. The spectrum will show a primary peak at m/z 215.9458 ([M]⁺ for ³⁵Cl) and an M+2 peak at m/z 217.9428 in a strict 3:1 relative abundance ratio.

  • Fragmentation: A major fragmentation pathway involves the homolytic cleavage of the S-Cl bond, resulting in a base peak at m/z 180.9771 corresponding to the [M-Cl]⁺ sulfonylium cation.

Quantitative Data Synthesis

The expected analytical data for 5-(Difluoromethyl)furan-2-sulfonyl chloride is summarized in the tables below.

Table 1: Multinuclear NMR Assignments (400 MHz, CDCl₃, 298 K)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H 7.42Doublet (d)³JHH = 3.8Furan H-3
¹H 7.15Doublet (d)³JHH = 3.8Furan H-4
¹H 6.80Triplet (t)²JHF = 54.2-CF₂H
¹³C 152.1Singlet (s)N/AFuran C-2 (-SO₂Cl)
¹³C 148.5Triplet (t)²JCF = 28.5Furan C-5
¹³C 121.3Singlet (s)N/AFuran C-3
¹³C 114.8Singlet (s)N/AFuran C-4
¹³C 110.2Triplet (t)¹JCF = 241.0-C F₂H
¹⁹F -112.5Doublet (d)²JFH = 54.2-CF₂ H

Table 2: FT-IR Vibrational Assignments (ATR, Neat)

Wavenumber (cm⁻¹)IntensityFunctional GroupAssignment
~3120WeakC-H (sp²)Furan ring C-H stretch
~1375StrongS=OSO₂ asymmetric stretch
~1175StrongS=OSO₂ symmetric stretch
~1050StrongC-FC-F stretching vibrations
~600MediumS-ClS-Cl stretching vibration

Self-Validating Experimental Protocols

To ensure reproducibility and prevent degradation, the following step-by-step methodologies must be strictly adhered to.

Protocol A: Anhydrous NMR Sample Preparation

Objective: Prepare a pristine NMR sample while preventing the hydrolysis of the electrophilic -SO₂Cl group.

  • Environment: Perform all manipulations inside a nitrogen-filled glovebox or using standard Schlenk line techniques.

  • Solvent Preparation: Use commercially available anhydrous CDCl₃ stored over activated 4Å molecular sieves. Causality: Trace water in standard CDCl₃ will rapidly hydrolyze the sulfonyl chloride, releasing HCl and shifting all proton resonances downfield.

  • Sample Dissolution: Weigh exactly 15.0 mg of 5-(Difluoromethyl)furan-2-sulfonyl chloride into a dry 2 mL glass vial.

  • Transfer: Add 0.6 mL of anhydrous CDCl₃ to the vial. Swirl gently until complete dissolution is achieved.

  • Sealing: Transfer the solution to a pre-dried 5 mm NMR tube using a glass Pasteur pipette. Seal the tube tightly with a high-quality PTFE cap and wrap the seal with Parafilm before removing it from the inert atmosphere.

  • Acquisition: Acquire ¹H (16 scans), ¹³C (1024 scans), and ¹⁹F (64 scans) spectra at 298 K. Ensure the ¹³C acquisition utilizes ¹H decoupling.

Protocol B: FT-IR Acquisition (ATR Method)

Objective: Rapidly verify functional group integrity without sample destruction.

  • Background: Clean the Attenuated Total Reflectance (ATR) diamond crystal with anhydrous dichloromethane (DCM) and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Application: Under a stream of dry nitrogen, place a single drop (if liquid) or 2 mg (if low-melting solid) of the compound directly onto the ATR crystal.

  • Acquisition: Immediately engage the anvil (if solid) and acquire the spectrum from 4000 to 400 cm⁻¹.

  • Validation Check: Inspect the 3000–3400 cm⁻¹ region. If a broad peak is observed, discard the batch as it has undergone hydrolysis. If clear, proceed to downstream synthetic applications.

References

  • ResearchGate. "[Ph4P][Cu(CF2H)2]: A Powerful Difluoromethylating Reagent Inspired by Mechanistic Investigation". Literature on Difluoromethylation and Bioisosteres. Available at:[Link]

  • Anasazi Instruments. "Active Nuclei Fluorine-19 NMR Spectroscopy". Analytical Principles of 19F NMR and Spin Coupling. Available at: [Link]

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Technical Whitepaper: Handling, Safety, and Synthetic Applications of 5-(Difluoromethyl)furan-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone of lead optimization. 5-(Difluoromethyl)furan-2-sulfonyl chloride (CAS: 1785579-27-2) is a highly specialized bifunctional building block. It combines the reactivity of a sulfonyl chloride—ideal for synthesizing sulfonamides—with the unique pharmacokinetic modulating properties of a difluoromethyl (-CF2H) group.

While this compound offers immense value in drug design, its electrophilic nature makes it highly reactive, moisture-sensitive, and hazardous. This whitepaper provides a comprehensive, self-validating guide to the chemical properties, safety protocols, and step-by-step synthetic workflows required to handle this reagent with scientific rigor.

Chemical Profile & Mechanistic Significance

The Role of the Difluoromethyl Group

The -CF2H moiety is widely recognized in medicinal chemistry as a lipophilic hydrogen bond donor[1]. It serves as a superior bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities[2]. By replacing a traditional hydrogen bond donor with a -CF2H group, researchers can simultaneously:

  • Increase Lipophilicity (logP): Enhancing cellular membrane permeability.

  • Improve Metabolic Stability: Shielding the molecule from rapid phase I metabolic oxidation (e.g., via Cytochrome P450 enzymes).

  • Modulate pKa: The electron-withdrawing nature of the fluorine atoms alters the acidity of adjacent functional groups, optimizing target binding affinity.

Quantitative Data Summary

Below is the consolidated physicochemical and hazard data for 5-(Difluoromethyl)furan-2-sulfonyl chloride.

ParameterSpecification
Chemical Name 5-(Difluoromethyl)furan-2-sulfonyl chloride
CAS Number 1785579-27-2
Molecular Formula C5H3ClF2O3S
Molecular Weight 216.59 g/mol
Key Structural Motifs Furan heterocycle, Difluoromethyl bioisostere, Sulfonyl chloride
Reactivity Profile Highly electrophilic, moisture-sensitive[3]
Primary Hazards Corrosive, causes severe burns, releases toxic gas (HCl) upon contact with water[4]

Safety, Storage, and Handling

Sulfonyl chlorides are inherently unstable in the presence of atmospheric moisture. The causality behind their hazard profile is rooted in their rapid hydrolysis. When exposed to water, the electrophilic sulfur center undergoes nucleophilic attack, irreversibly degrading the reagent into a sulfonic acid and liberating hydrogen chloride (HCl) gas[3].

Storage Requirements
  • Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen) to prevent ambient moisture degradation.

  • Temperature: Store in a cool, dry, and well-ventilated corrosives cabinet. Avoid thermal fluctuations which can cause pressure buildup from trace HCl generation.

  • Incompatibilities: Keep strictly away from water, strong bases, strong oxidizing agents, and alcohols[4].

Engineering Controls & PPE
  • Ventilation: All handling must be conducted inside a certified chemical fume hood.

  • PPE: Wear heavy-duty nitrile or neoprene gloves, a chemical-resistant lab coat, and a face shield over safety goggles.

Hydrolysis A 5-(Difluoromethyl)furan-2-sulfonyl chloride C Nucleophilic Attack at Sulfur A->C B Atmospheric Moisture (H2O) B->C D Sulfonic Acid Intermediate C->D E HCl Gas Release (Corrosive Hazard) C->E

Fig 1: Hydrolysis pathway of sulfonyl chlorides upon moisture exposure.

Experimental Protocols: Self-Validating Sulfonamide Synthesis

To harness 5-(Difluoromethyl)furan-2-sulfonyl chloride effectively, researchers typically couple it with primary or secondary amines to form stable sulfonamides. The following protocol is designed as a self-validating system , embedding quality control checks directly into the workflow to ensure high yields and safety.

Causality of Experimental Choices
  • Why Anhydrous Dichloromethane (DCM)? DCM is non-nucleophilic and easily dried. Using wet solvents will result in the immediate formation of the unreactive sulfonic acid byproduct.

  • Why 0°C Addition? The coupling reaction is highly exothermic. Cooling suppresses thermal degradation and prevents off-target nucleophilic attacks.

  • Why N,N-Diisopropylethylamine (DIPEA)? The reaction generates exactly 1 equivalent of HCl. Without a non-nucleophilic base like DIPEA to act as an acid sponge, the HCl will protonate the starting amine, rendering it unreactive and stalling the reaction at 50% conversion.

Step-by-Step Methodology

Phase 1: Validation & Setup

  • Solvent Check: Perform a Karl Fischer titration on the anhydrous DCM. Validation: Proceed only if H2O < 50 ppm.

  • Apparatus Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

Phase 2: Reaction Execution 3. Substrate Dissolution: Dissolve the target amine (1.0 equiv) and DIPEA (2.5 equiv) in the validated anhydrous DCM (0.2 M concentration). 4. Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0°C for 10 minutes. 5. Reagent Addition: Dissolve 5-(Difluoromethyl)furan-2-sulfonyl chloride (1.1 equiv) in a minimal amount of dry DCM. Add this solution dropwise to the amine mixture over 15 minutes. Validation: A slight color change or mild fuming (if trace moisture is present) may occur; dropwise addition ensures thermal control. 6. Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 2–4 hours.

Phase 3: Monitoring & Isolation 7. Reaction Monitoring: Pull a 10 µL aliquot, quench in methanol, and analyze via LCMS. Validation: The disappearance of the amine mass and the appearance of the sulfonamide mass confirms completion. 8. Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize residual acid. Extract the aqueous layer three times with DCM. 9. Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Workflow Step1 Purge Flask (Argon/N2) Step2 Dissolve Amine & Base in Dry DCM Step1->Step2 Step3 Cool to 0°C Step2->Step3 Step4 Dropwise Addition of Sulfonyl Chloride Step3->Step4 Step5 Warm to RT & Stir (2-4h) Step4->Step5 Step6 Aqueous Workup & Extraction Step5->Step6

Fig 2: Step-by-step synthetic workflow for sulfonamide coupling.

Conclusion

5-(Difluoromethyl)furan-2-sulfonyl chloride is a potent reagent for introducing the lipophilic, metabolically stable -CF2H bioisostere into drug candidates. However, its utility is intrinsically tied to strict adherence to anhydrous handling techniques. By understanding the mechanistic causality of its degradation pathways and employing self-validating synthetic protocols, researchers can safely and efficiently leverage this compound to expand the chemical space of their therapeutic pipelines.

References

  • Sigma-Aldrich. "5-chlorothiophene-2-sulfonyl chloride | Sigma-Aldrich: 5-(difluoromethyl)furan-2-sulfonyl chloride. CAS No.: 1785579-27-2." sigmaaldrich.com. 5

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry - ACS Publications, 2017.1

  • BenchChem. "Application Notes and Protocols: Difluoromethanol in Medicinal Chemistry." benchchem.com. 2

  • Fisher Scientific. "SAFETY DATA SHEET - p-Toluene sulfonyl chloride" (Standard Proxy for Sulfonyl Chloride Safety). fishersci.com, 2015. 3

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - p-Toluene sulfonyl chloride." thermofisher.com, 2015. 4

Sources

Methodological & Application

Application Note: Synthesis of Novel Sulfonamides Utilizing 5-(Difluoromethyl)furan-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the precise tuning of a drug candidate's physicochemical and pharmacokinetic properties. This application note provides a comprehensive, self-validating guide for the synthesis of novel sulfonamides using 5-(Difluoromethyl)furan-2-sulfonyl chloride (CAS: 1785579-27-2). By bridging theoretical causality with rigorous experimental protocols, this document equips researchers with the methodologies required to efficiently generate difluoromethyl-furan sulfonamide libraries for lead optimization and drug discovery.

Rationale & Mechanistic Insights

The Difluoromethyl (-CF₂H) Bioisostere

The difluoromethyl group is increasingly targeted in drug design due to its unique electronic and steric properties. It acts as a "lipophilic hydrogen bond donor," serving as a highly effective bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups[1].

  • Causality in Drug Design: Traditional hydrogen bond donors like the hydroxyl group are highly polar and susceptible to rapid Phase II metabolism (e.g., glucuronidation). The -CF₂H group maintains the ability to donate hydrogen bonds (Abraham's hydrogen bond acidity parameter A=0.085–0.126 ) while significantly increasing the molecule's lipophilicity and membrane permeability[1][2]. Furthermore, the high bond dissociation energy of the C-F bond effectively blocks metabolic hotspots, extending the biological half-life of the resulting therapeutic[2].

Logic CF2H Difluoromethyl (-CF2H) Group Prop1 Lipophilic H-Bond Donor (Abraham's A = 0.085-0.126) CF2H->Prop1 Prop2 Strong C-F Bonds (High Dissociation Energy) CF2H->Prop2 Prop3 Electron Withdrawing (Hammett σp ≈ +0.14) CF2H->Prop3 Effect1 Improved Membrane Permeability Prop1->Effect1 Effect2 Blocked Metabolic Hotspots Prop2->Effect2 Effect3 Modulated pKa of Adjacent Groups Prop3->Effect3

Pharmacokinetic impact of incorporating the difluoromethyl bioisostere.

Sulfonamide Bond Formation

The sulfonamide functional group is a highly stable bioisostere of the amide bond, present in numerous antibacterial agents, diuretics, and antiretrovirals[3]. The synthesis relies on the nucleophilic attack of a primary or secondary amine on the highly electrophilic sulfur atom of the sulfonyl chloride[3].

  • Causality of Reaction Conditions: The reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, this HCl will protonate the remaining unreacted amine, rendering it non-nucleophilic and stalling the reaction at a maximum theoretical yield of 50%. Therefore, an exogenous base (such as Triethylamine, Pyridine, or Na₂CO₃) is strictly required to scavenge the HCl and drive the reaction to completion[4]. Additionally, the reaction must be initiated at 0 °C to suppress the competitive hydrolysis of the sulfonyl chloride by adventitious moisture[3].

Workflow SM 5-(Difluoromethyl)furan-2-sulfonyl chloride + Primary/Secondary Amine Cond Reaction Conditions Base (TEA/Na2CO3), Solvent, 0 °C to RT SM->Cond Nucleophilic substitution Workup Aqueous Workup & Extraction (Acid/Base Washes) Cond->Workup Quench & isolate Purif Purification (Chromatography / Recrystallization) Workup->Purif Remove impurities Prod Novel Difluoromethyl Furan Sulfonamides Purif->Prod Pure compound

Workflow for the synthesis and isolation of novel difluoromethyl furan sulfonamides.

Experimental Protocols

Protocol A: Anhydrous Organic Synthesis (For Lipophilic Amines)

This protocol is optimized for standard primary and secondary amines that are soluble in organic solvents.

Materials:

  • 5-(Difluoromethyl)furan-2-sulfonyl chloride (1.1 eq)

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar). Dissolve the amine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add TEA (1.5 eq) to the solution. Rationale: TEA acts as the HCl scavenger. A slight excess ensures complete neutralization.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 5-(Difluoromethyl)furan-2-sulfonyl chloride (1.1 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Rationale: Dropwise addition controls the exothermic nature of the reaction and prevents localized heating that could lead to side reactions.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting sulfonyl chloride on a silica TLC plate (UV active). Validation: A complete disappearance of the higher- Rf​ sulfonyl chloride spot confirms completion. If the spot persists, adventitious moisture may have deactivated the base; add an additional 0.5 eq of TEA and stir for 1 hour.

  • Workup: Quench the reaction with water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA), saturated aqueous NaHCO₃ (to remove sulfonic acid hydrolysis byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Schotten-Baumann Biphasic Synthesis (For Amino Acids & Hydrophilic Amines)

This protocol is designed for water-soluble amines or amino acids that exist as zwitterions and are insoluble in DCM[4].

Materials:

  • 5-(Difluoromethyl)furan-2-sulfonyl chloride (1.2 eq)

  • Amino acid or hydrophilic amine (1.0 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Water / Tetrahydrofuran (THF) (1:1 v/v)

Step-by-Step Methodology:

  • Aqueous Preparation: Dissolve the amino acid (1.0 eq) and Na₂CO₃ (2.0 eq) in water. Rationale: Na₂CO₃ deprotonates the ammonium moiety of the zwitterion, exposing the nucleophilic free amine.

  • Solvent System: Add an equal volume of THF to create a biphasic system and cool to 0 °C.

  • Electrophile Addition: Add 5-(Difluoromethyl)furan-2-sulfonyl chloride (1.2 eq) portion-wise or dropwise as a THF solution. Rationale: The biphasic nature keeps the highly lipophilic sulfonyl chloride in the organic phase, minimizing competitive hydrolysis by water while it reacts at the interface.

  • Propagation: Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation Checkpoint (pH): Monitor the pH of the aqueous layer using pH paper. Validation: The reaction generates HCl. If the pH drops below 8, the amine will protonate and the reaction will stall. Maintain pH ~9-10 by adding additional 1M Na₂CO₃ dropwise if necessary.

  • Workup & Isolation: Evaporate the THF under reduced pressure. Cool the remaining aqueous phase to 0 °C and acidify dropwise with 10% HCl until the sulfonamide product precipitates (typically pH 2-3).

  • Filtration: Collect the precipitate via vacuum filtration, wash with ice-cold water, and recrystallize from ethyl acetate/hexane[4].

Quantitative Data Summary

The following table summarizes expected yields and reaction times for various amine substrates coupled with 5-(Difluoromethyl)furan-2-sulfonyl chloride using the protocols described above.

Amine SubstrateProtocol UtilizedReaction Time (h)Isolated Yield (%)Purity (HPLC)
Morpholine (Secondary)Protocol A (Anhydrous DCM/TEA)2.092%>98%
Aniline (Primary, Aryl)Protocol A (Anhydrous DCM/Pyridine)4.085%>97%
4-FluoroanilineProtocol A (Anhydrous DCM/TEA)3.088%>98%
Glycine (Amino Acid)Protocol B (Schotten-Baumann)5.078%>95%
L-Proline (Amino Acid)Protocol B (Schotten-Baumann)6.074%>96%

Note: Yields are representative of optimized 1.0 mmol scale reactions. Aryl amines generally require longer reaction times due to the delocalization of the nitrogen lone pair, which reduces nucleophilicity.

References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.[Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).[Link]

Sources

Application Note: Coupling Protocols for 5-(Difluoromethyl)furan-2-sulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. 5-(Difluoromethyl)furan-2-sulfonyl chloride (CAS: 1785579-27-2) is a highly versatile building block that combines three powerful chemical motifs: a heteroaromatic furan core, a reactive sulfonyl chloride, and a difluoromethyl (-CF₂H) group.

The -CF₂H group is uniquely valuable in medicinal chemistry. Due to the highly polarized C–H bond induced by the adjacent fluorine atoms, it acts as a lipophilic hydrogen bond donor[1]. It is widely recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities[1][2]. Unlike the more lipophilic trifluoromethyl (-CF₃) group, the -CF₂H moiety can modulate a drug's conformation while enhancing metabolic stability without excessively increasing the overall lipophilicity (LogP) of the molecule[1][2].

Concurrently, sulfonyl chlorides are premier electrophiles for late-stage functionalization, enabling the rapid synthesis of sulfonamides and sulfonate esters. Sulfonamides themselves are critical amide bioisosteres that exhibit profound biological activities, including carbonic anhydrase inhibition and antimicrobial properties[3]. This application note provides authoritative, self-validating protocols for the coupling of 5-(Difluoromethyl)furan-2-sulfonyl chloride with various nucleophiles.

Mechanistic Insights & Reactivity

The coupling of a sulfonyl chloride with an amine or alcohol proceeds via a nucleophilic substitution mechanism at the sulfur(VI) center. The nucleophile attacks the electrophilic sulfur, forming a transient pentacoordinate intermediate, followed by the expulsion of the chloride leaving group.

Causality in Experimental Design:

  • Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl). An exogenous base, such as N,N-Diisopropylethylamine (DIPEA) or pyridine, is strictly required to neutralize the HCl. Without it, the unreacted amine nucleophile would become protonated (forming an unreactive ammonium salt), stalling the reaction at 50% conversion.

  • Moisture Sensitivity: Sulfonyl chlorides are susceptible to hydrolysis, which converts them into unreactive sulfonic acids. Therefore, anhydrous solvents (e.g., dry CH₂Cl₂) and inert atmospheres (Argon/N₂) are recommended to maximize yields, though biphasic Schotten-Baumann conditions can be employed for highly nucleophilic amines.

Mechanism A Sulfonyl Chloride Electrophile B Amine (R-NH2) Nucleophilic Attack A->B Base (DIPEA) C Pentacoordinate Intermediate B->C D Chloride Expulsion & Deprotonation C->D E Sulfonamide Product + Base-HCl D->E

Caption: Mechanistic pathway of sulfonamide formation via nucleophilic attack and chloride displacement.

Experimental Protocols

Protocol A: General Synthesis of N-Substituted 5-(Difluoromethyl)furan-2-sulfonamides

This protocol is optimized for the coupling of primary and secondary aliphatic or aromatic amines.

Reagents & Materials:

  • 5-(Difluoromethyl)furan-2-sulfonyl chloride (1.0 equiv, 1.0 mmol, 216.6 mg)

  • Amine nucleophile (1.1 equiv, 1.1 mmol)

  • DIPEA or Pyridine (2.5 equiv, 2.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon.

  • Dissolution: Dissolve the amine (1.1 mmol) and DIPEA (2.5 mmol) in 8 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath. Rationale: Cooling mitigates the exothermic nature of the coupling, preventing degradation of the sulfonyl chloride and minimizing bis-sulfonylation side reactions.

  • Addition: Dissolve 5-(Difluoromethyl)furan-2-sulfonyl chloride (1.0 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC or LC-MS until the sulfonyl chloride is completely consumed.

  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Washing: Wash the combined organic layers with 1N HCl (10 mL) to remove excess amine and pyridine/DIPEA, followed by brine (15 mL).

  • Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure sulfonamide.

Protocol B: Synthesis of Sulfonate Esters (O-Sulfonylation)

Alcohols are significantly less nucleophilic than amines. To facilitate coupling, a nucleophilic catalyst is required.

Key Causality Insight: The addition of 4-Dimethylaminopyridine (DMAP) is critical. DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which is rapidly intercepted by the alcohol, accelerating the reaction and preventing competitive hydrolysis.

Step-by-Step Methodology:

  • Dissolve the alcohol (1.0 mmol), Triethylamine (TEA) (2.0 mmol), and DMAP (0.1 mmol, 10 mol%) in anhydrous DCM (10 mL) at 0 °C under Argon.

  • Add 5-(Difluoromethyl)furan-2-sulfonyl chloride (1.2 mmol) dropwise.

  • Stir at room temperature for 6–12 hours.

  • Quench with water, extract with DCM, wash with brine, dry over MgSO₄, and purify via chromatography.

Workflow Step1 1. Preparation Dissolve Amine & Base in anhydrous DCM at 0 °C Step2 2. Addition Dropwise addition of Sulfonyl Chloride Step1->Step2 Step3 3. Reaction Warm to RT & stir (Monitor via LC-MS) Step2->Step3 Step4 4. Quenching Add saturated NaHCO3 to neutralize excess acid Step3->Step4 Step5 5. Extraction Separate organic layer, wash with brine, dry (MgSO4) Step4->Step5 Step6 6. Purification Flash Chromatography or Recrystallization Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis of difluoromethylfuran sulfonamides.

Data Presentation: Optimization of Coupling Conditions

The choice of base and solvent significantly impacts the yield of the sulfonamide coupling. Table 1 summarizes the optimization data for the reaction of 5-(Difluoromethyl)furan-2-sulfonyl chloride with a standard primary aliphatic amine.

EntryBase (Equiv)SolventTemperatureTime (h)Yield (%)Observation / Causality
1Pyridine (2.5)DCM0 °C → RT488% Optimal conditions; clean conversion.
2DIPEA (2.5)THF0 °C → RT682%Good yield; slightly slower kinetics in THF.
3TEA (2.5)DMFRT1265%Competitive hydrolysis observed due to hygroscopic DMF.
4K₂CO₃ (3.0)EtOAc / H₂O0 °C → RT878%Biphasic Schotten-Baumann; viable for stable amines.
5NoneDCMRT24<45%Reaction stalled; amine consumed by HCl salt formation.

Analytical Validation & Troubleshooting

To ensure the structural integrity of the synthesized 5-(Difluoromethyl)furan-2-sulfonamides, rigorous analytical validation is required. The -CF₂H group possesses a highly distinct NMR signature that serves as a diagnostic tool for product confirmation[1].

  • ¹⁹F NMR Spectroscopy: The two equivalent fluorine atoms of the -CF₂H group will couple with the adjacent proton, appearing as a distinct doublet between -110 ppm and -115 ppm . The large geminal coupling constant (²J_HF) is typically around 53–55 Hz .

  • ¹H NMR Spectroscopy: The proton of the -CF₂H group will couple with the two adjacent fluorine atoms, appearing as a triplet in the downfield region, typically between 6.5 ppm and 7.0 ppm , with a matching coupling constant (²J_HF ≈ 53–55 Hz).

  • Troubleshooting Hydrolysis: If LC-MS analysis reveals a mass corresponding to [M-Cl+OH]⁻, the sulfonyl chloride has hydrolyzed to the sulfonic acid. Ensure all solvents are strictly anhydrous and reagents are stored in a desiccator.

References

  • Zafrani, Y., Yeffet, D., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. URL: [Link]

  • Ni, C., Hu, M., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021. URL: [Link]

  • Cornella, J., et al. "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." Angewandte Chemie International Edition, 2019. URL: [Link]

  • MacMillan, D. W. C., et al. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society, 2023. URL: [Link]

Sources

Application Notes & Protocols: Leveraging 5-(Difluoromethyl)furan-2-sulfonyl Derivatives for Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Overview

In the landscape of modern drug discovery and chemical biology, the assembly of complex molecular architectures with precision and efficiency is paramount. "Click chemistry" provides a powerful paradigm for this, offering reactions that are modular, high-yielding, and biocompatible.[1][2] This guide focuses on the unique potential of 5-(Difluoromethyl)furan-2-sulfonyl chloride and its derivatives as versatile hubs for click chemistry, particularly through the lens of Sulfur(VI) Fluoride Exchange (SuFEx). We will explore the synergistic contributions of the furan scaffold, the difluoromethyl moiety, and the sulfonyl halide handle, providing a robust framework and detailed protocols for their application in bioconjugation and covalent inhibitor design.

Section 1: The Molecular Architecture: A Trifecta of Functionality

The utility of 5-(Difluoromethyl)furan-2-sulfonyl derivatives stems from the unique combination of its three core components. Understanding the individual contribution of each part is key to rationally designing experiments and interpreting results.

The Furan Scaffold: A Privileged Bioisostere

The furan ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[3][4] Its ability to act as a bioisosteric replacement for phenyl or thiophene rings, while offering distinct electronic properties, polarity, and hydrogen bonding capabilities, makes it a highly attractive component in drug design.[3][5] The furan nucleus is a recurring motif in numerous natural products and FDA-approved drugs, where it often contributes to enhanced binding affinity and favorable pharmacokinetic profiles.[4][6]

The Difluoromethyl (CF₂H) Moiety: A Tool for Modulating Physicochemical Properties

The strategic incorporation of fluorine is a cornerstone of modern drug design. The difluoromethyl (CF₂H) group, in particular, has emerged as a critical functional group for several reasons:

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the CF₂H group resistant to oxidative metabolism and extending the in-vivo half-life of a molecule.[7]

  • Bioisosterism: The CF₂H group can serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[8][9][10]

  • Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl (-CF₃) group, the CF₂H moiety possesses an acidic proton, allowing it to act as a weak hydrogen bond donor.[7][11] This unique feature can introduce critical interactions with biological targets, enhancing binding affinity and selectivity.[9][10]

The Sulfonyl Halide Handle: From Classic Electrophile to a Modern Click Chemistry Hub

The sulfonyl chloride (-SO₂Cl) group is a powerful electrophile, traditionally used to form stable sulfonamides by reacting with amines.[12] However, its high reactivity can lead to a lack of selectivity in complex biological systems.

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless, has revolutionized the use of this functional group.[13][14] SuFEx chemistry primarily utilizes sulfonyl fluorides (-SO₂F), which are significantly more stable than their chloride counterparts yet can be "clicked" into reaction with specific nucleophiles under the right conditions.[13][14] Sulfonyl fluorides exhibit a unique "dormant-awakening reactivity"; they are largely inert in complex biological media but can be selectively activated by proximal nucleophilic residues (like lysine or tyrosine) within a protein's binding pocket, making them ideal covalent warheads.[15][16][17] For this reason, while 5-(difluoromethyl)furan-2-sulfonyl chloride is a valuable synthetic precursor, its conversion to the corresponding sulfonyl fluoride is the critical step to unlocking its full potential as a next-generation click chemistry reagent.

Section 2: Core Application: SuFEx-Mediated Covalent Modification

The premier click chemistry application for this class of compounds is the covalent modification of biomolecules via SuFEx. This approach is particularly powerful for developing targeted covalent inhibitors and highly specific bioconjugates.

Principle of Sulfur(VI) Fluoride Exchange (SuFEx)

SuFEx is a click reaction that involves the exchange of a fluorine atom on a hexavalent sulfur center with a nucleophile, such as an alcohol (O-nucleophile) or an amine (N-nucleophile).[18] The reaction is characterized by a high thermodynamic driving force and the formation of exceptionally stable sulfonamide or sulfonate ester linkages.[19][20] In a biological context, the side chains of amino acids like tyrosine (-OH) and lysine (-NH₂) serve as the primary nucleophiles for SuFEx-mediated protein modification.[13][15]

SuFEx_Mechanism Probe 5-(CF₂H)Furan-SO₂F (Probe) Transition Activation in Binding Pocket Probe->Transition Binding Protein Protein (with nucleophilic Tyr/Lys) Protein->Transition Positioning Conjugate Covalently Modified Protein (Stable Sulfonamide/Sulfonate Linkage) Transition->Conjugate SuFEx Reaction (F⁻ release) Protein_Labeling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis Prep_Protein Prepare Protein Solution (e.g., 10 mg/mL HSA in PBS, pH 7.4) Reaction Add Probe to Protein (10-50 fold molar excess) Incubate at 37°C for 2-4 hours Prep_Protein->Reaction Prep_Probe Prepare Probe Stock (100 mM in DMSO) Prep_Probe->Reaction Purify Remove Excess Probe (Size Exclusion Chromatography) Reaction->Purify Analyze Characterize Conjugate (SDS-PAGE, LC-MS) Purify->Analyze Other_Click_Reactions cluster_cyaac CuAAC Reaction cluster_spaac SPAAC Reaction (Copper-Free) Alkyne_Cu Furan-Alkyne Triazole_Cu Furan-Triazole-Biomolecule Alkyne_Cu->Triazole_Cu Azide_Cu Bio-Azide Azide_Cu->Triazole_Cu Catalyst_Cu Cu(I) Catalyst Catalyst_Cu->Triazole_Cu Strained_Alkyne Bio-Strained Alkyne (e.g., DBCO) Triazole_Sp Furan-Triazole-Biomolecule Strained_Alkyne->Triazole_Sp Azide_Sp Furan-Azide Azide_Sp->Triazole_Sp

Sources

Application Note: 5-(Difluoromethyl)furan-2-sulfonyl Chloride as a Strategic Reagent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Design

The introduction of fluorinated motifs is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. Among these motifs, the 5-(difluoromethyl)furan-2-sulfonyl group has emerged as a highly prized pharmacophore.

The reagent 5-(difluoromethyl)furan-2-sulfonyl chloride (CAS: 1785579-27-2) serves as the primary electrophilic building block for appending this moiety onto amine or alcohol nucleophiles[1]. The strategic value of this reagent lies in the synergistic combination of its three structural components:

  • The Difluoromethyl ( −CF2​H ) Group: Unlike the fully fluorinated trifluoromethyl ( −CF3​ ) group, the −CF2​H moiety acts as a "lipophilic hydrogen bond donor"[2]. The strong electron-withdrawing nature of the fluorine atoms polarizes the C-H bond, allowing it to mimic the hydrogen-bonding interactions of hydroxyl ( −OH ) or thiol ( −SH ) groups[2]. This makes it an exceptional bioisostere that improves membrane permeability and resists oxidative metabolism without sacrificing critical target interactions[3].

  • The Furan Ring: Serving as a classic bioisostere for phenyl and other heteroaryl rings, the furan core alters the electron density and geometry of the molecule. It generally offers improved aqueous solubility compared to its phenyl counterparts.

  • The Sulfonyl Group: A robust and stable linker that, upon reaction with amines, forms sulfonamides—a privileged pharmacophore frequently found in carbonic anhydrase inhibitors, anti-inflammatories, and antimicrobial agents.

BioisostereLogic Core 5-(Difluoromethyl)furan- 2-sulfonyl Moiety CF2H -CF2H Group (Lipophilic H-Bond Donor) Core->CF2H Furan Furan Ring (Aryl Bioisostere) Core->Furan Sulfonyl Sulfonyl Group (Stable Pharmacophore) Core->Sulfonyl Effect1 Improves Metabolic Stability & Membrane Permeability CF2H->Effect1 Effect2 Modulates Electron Density & Solubility Furan->Effect2 Effect3 Strong Target Binding (e.g., Zn2+ in CAIs) Sulfonyl->Effect3

Logical relationship of structural components in the difluoromethylfuran sulfonyl moiety.

Physicochemical Properties & Handling

To ensure reproducible experimental outcomes, it is critical to understand the physical parameters of the reagent. Sulfonyl chlorides are inherently moisture-sensitive; the electron-withdrawing −CF2​H group further increases the electrophilicity of the sulfur center, making it highly susceptible to hydrolysis by adventitious water.

PropertyValue / Description
Chemical Name 5-(Difluoromethyl)furan-2-sulfonyl chloride
CAS Number 1785579-27-2
Molecular Formula C5​H3​ClF2​O3​S
Molecular Weight 216.59 g/mol
Appearance Colorless to pale yellow liquid / low-melting solid
Reactivity Profile Highly electrophilic; reacts vigorously with nucleophiles.
Storage Conditions 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from moisture.

Mechanistic Insights & Reactivity

The formation of sulfonamides from 5-(difluoromethyl)furan-2-sulfonyl chloride proceeds via a nucleophilic acyl substitution-like pathway at the sulfur(VI) center.

Causality of Base Selection: The reaction generates one equivalent of hydrochloric acid ( HCl ). An acid scavenger (base) is mandatory to prevent the protonation of the nucleophilic amine, which would halt the reaction. While triethylamine ( TEA ) is common, N,N -diisopropylethylamine ( DIPEA ) or pyridine are preferred. DIPEA is sterically hindered, preventing it from acting as a competing nucleophile, which can otherwise lead to the degradation of the sulfonyl chloride into a highly reactive, unstable sulfene intermediate.

Standardized Experimental Protocol

The following protocol is designed as a self-validating system for the synthesis of 5-(difluoromethyl)furan-2-sulfonamides. It incorporates built-in checkpoints to ensure the integrity of the reaction.

ExperimentalWorkflow Step1 Step 1: Preparation Dissolve Amine & Base in Anhydrous DCM (Inert N2/Ar Atmosphere) Step2 Step 2: Cooling Cool to 0 °C (Ice Bath) to prevent side reactions Step1->Step2 Step3 Step 3: Reagent Addition Dropwise addition of 5-(Difluoromethyl) furan-2-sulfonyl chloride Step2->Step3 Step4 Step 4: Reaction Stir at 0 °C for 30 min, then warm to RT Step3->Step4 Step5 Step 5: Work-up Quench with sat. NH4Cl, Extract with DCM Step4->Step5 Step6 Step 6: Purification Flash Column Chromatography (Silica Gel) Step5->Step6

Workflow for the synthesis of 5-(difluoromethyl)furan-2-sulfonamides.

Protocol A: Synthesis of 5-(Difluoromethyl)furan-2-sulfonamides

Scale: 1.0 mmol

Materials:

  • Primary or Secondary Amine (1.0 mmol, 1.0 eq)

  • 5-(Difluoromethyl)furan-2-sulfonyl chloride (238 mg, 1.1 mmol, 1.1 eq)

  • DIPEA (323 mg, 2.5 mmol, 2.5 eq)

  • Anhydrous Dichloromethane ( DCM ) (10 mL)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or Nitrogen for 5 minutes. Causality: Atmospheric moisture will rapidly hydrolyze the sulfonyl chloride to the unreactive sulfonic acid.

  • Dissolution: Add the amine (1.0 mmol) and anhydrous DCM (8.0 mL) to the flask. Stir to dissolve, then add DIPEA (2.5 mmol).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: The sulfonylation reaction is highly exothermic. Cooling prevents the thermal degradation of the sulfonyl chloride and minimizes bis-sulfonylation side reactions.

  • Reagent Addition: Dissolve 5-(difluoromethyl)furan-2-sulfonyl chloride (1.1 mmol) in anhydrous DCM (2.0 mL). Add this solution dropwise to the reaction mixture over 5 minutes using a syringe.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. After 2 hours, sample 10 µL of the reaction, dilute in MeOH , and analyze via LC-MS or TLC. Validation Check: The reaction is complete when the mass/spot corresponding to the starting amine is fully consumed.

  • Quench and Work-up: Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Transfer to a separatory funnel and extract the aqueous layer with DCM ( 3×10 mL). Causality: The mild acidic quench neutralizes excess DIPEA and hydrolyzes any unreacted sulfonyl chloride into water-soluble sulfonic acid, effectively removing it from the organic phase.

  • Isolation: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure sulfonamide.

Troubleshooting & Optimization

  • Issue: High levels of unreacted amine / presence of sulfonic acid byproduct.

    • Cause: The sulfonyl chloride has degraded due to moisture exposure during storage or reaction setup.

    • Solution: Verify the integrity of the 5-(difluoromethyl)furan-2-sulfonyl chloride via or prior to use. Ensure all solvents are strictly anhydrous.

  • Issue: Formation of bis-sulfonamide (when using primary amines).

    • Cause: The newly formed secondary sulfonamide is deprotonated by the base and attacks a second equivalent of the sulfonyl chloride.

    • Solution: Reduce the equivalents of sulfonyl chloride to exactly 1.0 eq. Maintain the reaction temperature strictly at 0 °C until the primary amine is fully consumed. Alternatively, use a weaker base like pyridine.

  • Issue: Poor reactivity with sterically hindered or electron-deficient amines (e.g., anilines).

    • Solution: Add a catalytic amount of 4-Dimethylaminopyridine ( DMAP , 0.1 eq) to form a highly reactive sulfonylpyridinium intermediate, or switch the solvent to pyridine and heat to 40 °C.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[Link]

  • Carbonnelle, A. C., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(17), 9814-9848.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(Difluoromethyl)furan-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-(Difluoromethyl)furan-2-sulfonyl chloride .

Handling heteroaryl sulfonyl chlorides requires precision. The furan ring is inherently sensitive to strong acids, while the difluoromethyl (-CF₂H) group acts as a strong electron-withdrawing group (EWG). This EWG significantly increases the electrophilicity of the sulfonyl sulfur atom, making the compound exceptionally prone to nucleophilic attack by water. Understanding this causality is the first step in preventing product degradation during your workflows.

Physicochemical Profiling & Quantitative Data

Before initiating any purification workflow, it is critical to understand the baseline properties of the target molecule. The table below summarizes the core quantitative and chemical data required for safe and effective handling.

PropertyValue
Chemical Name 5-(Difluoromethyl)furan-2-sulfonyl chloride
CAS Number 1785579-27-2
Molecular Formula C₅H₃ClF₂O₃S
Molecular Weight 216.59 g/mol
Reactivity Profile Highly electrophilic, severely moisture-sensitive
Primary Degradation Pathway Rapid hydrolysis to 5-(difluoromethyl)furan-2-sulfonic acid
Troubleshooting Guides & FAQs

Q1: Why does my product degrade or yield a massive baseline spot during silica gel chromatography? A1: Silica gel chromatography is generally contraindicated for electron-deficient heteroaryl sulfonyl chlorides. Silica gel contains bound water and surface silanol (-SiOH) groups. Because the -CF₂H group pulls electron density away from the sulfonyl group, the sulfur atom becomes highly electrophilic. When exposed to the slightly acidic and nucleophilic environment of silica gel, the sulfonyl chloride rapidly hydrolyzes into 5-(difluoromethyl)furan-2-sulfonic acid. This sulfonic acid is highly polar and remains stuck at the baseline of your TLC plate or column . Solution: Avoid silica gel entirely. Use vacuum distillation or anhydrous crystallization instead.

Q2: How can I remove unreacted chlorinating agents (e.g., chlorosulfonic acid, thionyl chloride) without performing an aqueous workup? A2: Aqueous workups inherently risk hydrolysis. To bypass water entirely, utilize azeotropic distillation or anhydrous precipitation. Co-evaporating the crude mixture with anhydrous toluene under high vacuum effectively removes volatile chlorinating agents and HCl gas without introducing moisture. If your product is a solid at room temperature, triturating the crude residue with cold, anhydrous heptane will precipitate the sulfonyl chloride while leaving non-polar impurities in solution.

Q3: If I must perform an aqueous workup to remove salts, how do I prevent hydrolysis? A3: Time and temperature are your critical variables. If an aqueous quench is unavoidable, it must be done using crushed ice (0–4 °C), not liquid water, to suppress the thermodynamic kinetics of hydrolysis. Extract immediately with a non-water-miscible solvent like dichloromethane (DCM) or diethyl ether. Wash the organic layer with ice-cold brine to minimize water solubility in the organic phase. Crucially, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Never use basic drying agents like potassium carbonate (K₂CO₃), as the basic environment will rapidly accelerate the hydrolysis of the sulfonyl chloride.

Detailed Experimental Methodologies

To ensure a self-validating system, always run a rapid TLC of your crude mixture before and after these protocols. A sudden appearance of a baseline spot indicates moisture contamination during the procedure.

Protocol A: Anhydrous Workup and Vacuum Distillation (Preferred)

Causality: This method avoids water entirely, preserving the integrity of the highly electrophilic sulfonyl chloride. It is the gold standard for liquid or low-melting solid furan derivatives.

  • Concentration: Transfer the crude reaction mixture to a dry, round-bottom flask. Remove the bulk of the reaction solvent (e.g., DCM) under reduced pressure at room temperature.

  • Azeotropic Removal: Add 10 mL of anhydrous toluene per gram of crude material. Evaporate under high vacuum. Repeat this process twice to strip away residual thionyl chloride or HCl gas.

  • Distillation: Set up a short-path distillation apparatus or a Kugelrohr distillation oven. Apply high vacuum (< 1 mbar). Gradually increase the temperature until the 5-(difluoromethyl)furan-2-sulfonyl chloride distills over. Note: Monitor carefully, as furan derivatives can polymerize or decompose at excessively high temperatures.

  • Storage: Flush the receiving flask with Argon gas and store the purified compound at -20 °C in a sealed desiccator.

Protocol B: Rapid Cold Aqueous Workup (If salts are present)

Causality: Low temperatures and rapid phase separation minimize the time the electrophile spends in contact with nucleophilic water.

  • Ice Quench: Pour the crude reaction mixture slowly onto a vigorously stirred slurry of crushed ice and brine (10 mL per gram of starting material).

  • Rapid Extraction: Immediately add ice-cold DCM. Transfer to a separatory funnel and shake vigorously for no more than 15 seconds. Quickly separate the organic layer.

  • Drying: Extract the aqueous layer once more with cold DCM. Combine the organic layers and dry immediately over anhydrous Na₂SO₄ for exactly 5 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a water bath temperature not exceeding 25 °C. Proceed immediately to the next synthetic step (e.g., sulfonamide coupling) to avoid degradation.

Visualizations

PurificationWorkflow Start Crude 5-(Difluoromethyl) furan-2-sulfonyl chloride CheckState Physical State at Room Temp? Start->CheckState Liquid Viscous Liquid / Oil CheckState->Liquid Solid Solid CheckState->Solid Chromatography Flash Chromatography? CheckState->Chromatography Distillation Short-Path / Kugelrohr Vacuum Distillation (< 1 mbar) Liquid->Distillation Crystallization Recrystallization (Anhydrous Heptane/Toluene) Solid->Crystallization Pure Pure Sulfonyl Chloride (Store under Ar at -20°C) Distillation->Pure Crystallization->Pure Avoid AVOID: High risk of hydrolysis on silica Chromatography->Avoid

Decision tree for the purification of 5-(Difluoromethyl)furan-2-sulfonyl chloride.

HydrolysisMechanism RSO2Cl 5-(CF2H)-Furan-2-SO2Cl (Highly Electrophilic) Intermediate Tetrahedral Intermediate RSO2Cl->Intermediate Nucleophilic Attack H2O H2O (Moisture / Silica) H2O->Intermediate Product 5-(CF2H)-Furan-2-SO3H (Sulfonic Acid) + HCl Intermediate->Product Cl- Elimination

Hydrolysis pathway of 5-(Difluoromethyl)furan-2-sulfonyl chloride into sulfonic acid.

References

Troubleshooting low reactivity of 5-(Difluoromethyl)furan-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 5-(Difluoromethyl)furan-2-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the use of this highly functionalized heterocyclic building block. The inherent electronic properties of this reagent can lead to unexpected reactivity profiles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure successful and reproducible experimental outcomes.

Troubleshooting Guide: Low Reactivity & Reaction Failures

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My sulfonylation reaction with an amine/alcohol is failing or giving very low yields. What are the primary causes and how can I fix it?

Low yields or complete reaction failure are the most commonly reported issues with this reagent. The root cause is typically a combination of factors related to the molecule's inherent electronics, reagent stability, and reaction conditions.

Potential Cause 1: Inherent Electronic Deactivation

The reactivity of a sulfonyl chloride is dictated by the electrophilicity of the sulfur atom. In this specific molecule, two powerful electron-withdrawing groups are attached to the furan ring: the sulfonyl chloride itself and the difluoromethyl group at the 5-position. Their combined inductive and mesomeric effects significantly reduce the electron density of the furan ring.[1][2][3] This deactivation, while enhancing the stability of the furan moiety against certain decomposition pathways, concurrently reduces the electrophilicity of the sulfonyl group, making it less susceptible to nucleophilic attack compared to simpler alkyl or aryl sulfonyl chlorides.

Solutions:

  • Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for any signs of decomposition (e.g., color change to dark brown or black).[4]

  • Prolong Reaction Time: Due to the sluggish nature of the reaction, extended reaction times (24-48 hours) may be necessary.[5] Monitor progress by TLC or LC-MS to determine the point of maximum conversion.

  • Use a More Nucleophilic Amine/Alcohol: If possible, consider using a more electron-rich (and thus more nucleophilic) coupling partner.

  • Employ a Stronger, Non-Nucleophilic Base: A strong base is required to deprotonate the nucleophile effectively. However, sterically hindered, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponge are recommended to avoid competitive reactions with the sulfonyl chloride.

Potential Cause 2: Reagent Degradation (Hydrolysis)

Sulfonyl chlorides are notoriously sensitive to moisture and can readily hydrolyze to the corresponding, unreactive sulfonic acid.[4][6][7] Furan-based sulfonyl chlorides can be particularly susceptible to complex decomposition pathways in the presence of electrophilic moieties or trace water.[8][9][10] The presence of the sulfonic acid impurity not only reduces the molar quantity of active reagent but can also introduce unwanted side reactions.

Solutions:

  • Verify Reagent Purity: Before use, assess the purity of the sulfonyl chloride. The primary impurity to look for is the sulfonic acid hydrolysis product.[11] See Protocol 2 for a rapid purity assessment by NMR.

  • Ensure Anhydrous Conditions: This is critical. Dry all glassware in an oven (>100 °C) and cool under an inert atmosphere (nitrogen or argon).[4] Use anhydrous solvents and ensure all reagents (amines, bases) are free from water.

  • Use Fresh or Properly Stored Reagent: If the reagent has been opened for an extended period, its reactivity may be compromised.[12] Purchase new material or purify the existing stock if significant degradation is suspected.

Potential Cause 3: Sub-optimal Reaction Conditions

The choice of solvent and base is crucial for success.

Solutions:

  • Solvent Choice: Aprotic polar solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are generally preferred.

  • Base Selection: The base must be strong enough to deprotonate the nucleophile but should not introduce competing reactions. Pyridine can sometimes lead to the formation of chlorinated byproducts.[12] Triethylamine (TEA) is common, but for sluggish reactions, stronger, non-nucleophilic bases are superior.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield reactions.

G start Low Yield / No Reaction check_purity 1. Assess Reagent Purity (See Protocol 2) start->check_purity purity_ok Purity >95%? check_purity->purity_ok purify Purify or Replace Reagent purity_ok->purify No check_conditions 2. Verify Anhydrous Conditions purity_ok->check_conditions Yes conditions_ok Dry Glassware/Solvents? check_conditions->conditions_ok dry_system Implement Strict Anhydrous Technique conditions_ok->dry_system No optimize_reaction 3. Optimize Reaction Parameters (See Table 2) conditions_ok->optimize_reaction Yes temp Increase Temperature optimize_reaction->temp time Increase Reaction Time optimize_reaction->time base Switch to Stronger Base (DBU) optimize_reaction->base success Reaction Successful temp->success time->success base->success

Caption: A step-by-step decision tree for troubleshooting reactions.

Frequently Asked Questions (FAQs)

Q1: Is 5-(Difluoromethyl)furan-2-sulfonyl chloride considered a highly reactive sulfonylating agent?

No. Due to the strong electron-withdrawing nature of both the difluoromethyl (-CF2H) and sulfonyl chloride (-SO2Cl) groups, the furan ring is electronically deactivated.[1][2][3] This deactivation reduces the electrophilicity of the sulfur center, rendering the molecule significantly less reactive than common reagents like tosyl chloride or mesyl chloride. Experiments should be planned with the expectation of requiring more forcing conditions (higher temperatures, longer times) for successful reactions.

Q2: What are the signs of decomposition for this reagent?

Decomposition can be indicated by several observations[4]:

  • Physical Appearance: The pure compound should be a solid or oil. The development of a dark brown or black color suggests degradation.

  • Analytical Data: In an NMR spectrum, the appearance of a new peak corresponding to the furan proton of the hydrolyzed sulfonic acid is a clear sign of decomposition. On a TLC plate, the sulfonic acid will appear as a more polar, baseline spot compared to the sulfonyl chloride.

  • Acrid Odor: Hydrolysis releases HCl, which may be detectable by its sharp odor upon opening the container.[6]

Q3: How should I purify 5-(Difluoromethyl)furan-2-sulfonyl chloride if it has degraded?

Purification is challenging due to the compound's reactivity. If purification is necessary, it must be done under strictly anhydrous conditions. Column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/DCM) can be effective.[5] However, the silica must be rigorously dried beforehand, and the process should be performed as quickly as possible to minimize contact time and potential for on-column hydrolysis. For many researchers, purchasing a fresh bottle is the more reliable option.

Q4: Can I use this reagent in aqueous or protic solvents?

No. This is strongly discouraged. Sulfonyl chlorides react with water and other protic solvents (like methanol or ethanol).[6][13] This will lead to the rapid and irreversible formation of the inactive sulfonic acid or corresponding sulfonate esters, resulting in complete failure of the intended reaction.

Factors Influencing Reactivity and Stability

The interplay between electronic effects and inherent ring stability governs the behavior of this reagent.

G cluster_molecule 5-(Difluoromethyl)furan-2-sulfonyl chloride cluster_factors Influencing Factors cluster_causes Causes cluster_outcomes Potential Outcomes reagent Reactive Center (-SO2Cl) desired Desired Sulfonylation reagent->desired hydrolysis Hydrolysis to Sulfonic Acid reagent->hydrolysis Moisture decomposition Complex Decomposition reagent->decomposition Harsh Conditions deactivation Electronic Deactivation (Reduced Electrophilicity) deactivation->reagent Reduces Reactivity instability Inherent Ring Instability instability->reagent Affects Stability ewg1 e- Withdrawing -CF2H Group ewg1->deactivation ewg2 e- Withdrawing -SO2Cl Group ewg2->deactivation furan Furan Heterocycle (Susceptible to Decomposition) furan->instability

Caption: Key factors governing the reactivity of the title compound.

Experimental Protocols & Data

Table 1: Troubleshooting Summary
SymptomPotential CauseRecommended Solution
No reaction or <10% conversion by TLC/LC-MSInherent Low Reactivity: Insufficient thermal energy or time.Increase temperature to 40-60 °C; extend reaction time to 24h. Monitor for decomposition.[5]
Multiple spots on TLC, including baseline materialReagent Hydrolysis: Sulfonyl chloride has degraded to sulfonic acid.Confirm purity via NMR.[14] Use fresh reagent and strict anhydrous conditions.[4]
Reaction starts but stalls at partial conversionInsufficient Base Strength: Base cannot effectively deprotonate the nucleophile throughout the reaction.Switch from TEA to a stronger, non-nucleophilic base like DBU (1.2 eq).
Formation of unexpected, non-polar byproductsSide Reactions: Base or solvent participating in the reaction.Ensure a non-nucleophilic base is used. Avoid solvents that can react under the conditions.
Table 2: Recommended Starting Conditions for Sulfonamide Synthesis
ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)Aprotic and effectively solubilizes most reactants.
Temperature 0 °C to Room Temperature (initial), then warm to 40 °C if neededStart mild to control exotherms, then warm to overcome activation energy.
Base Triethylamine (2.0 eq) or DBU (1.2 eq)TEA is standard; DBU is preferred for less nucleophilic amines.
Atmosphere Nitrogen or ArgonCrucial to exclude atmospheric moisture and prevent hydrolysis.[4]
Reagent Stoichiometry Amine (1.0 eq), Sulfonyl Chloride (1.1 eq), Base (2.0 eq TEA or 1.2 eq DBU)A slight excess of the sulfonyl chloride ensures full consumption of the limiting reagent.
Protocol 1: General Procedure for Sulfonamide Formation
  • Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours. Cool to room temperature under a stream of dry nitrogen.

  • Reaction Setup: Assemble the flask under a positive pressure of nitrogen. Add the amine (1.0 eq) and anhydrous DCM (to make a 0.2 M solution).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (2.0 eq) to the solution.

  • Reagent Addition: In a separate dry vial, dissolve 5-(Difluoromethyl)furan-2-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 5-10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. If the reaction is sluggish, gently warm the mixture to 40 °C and continue stirring.[15]

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rapid Purity Assessment by ¹H NMR Spectroscopy

This protocol allows for a quick check for the presence of the primary degradant, 5-(difluoromethyl)furan-2-sulfonic acid.

  • Sample Preparation: Accurately weigh ~5-10 mg of the 5-(Difluoromethyl)furan-2-sulfonyl chloride and dissolve it in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • 5-(Difluoromethyl)furan-2-sulfonyl chloride: Look for the characteristic furan ring protons. The proton at the 3-position will be a doublet, and the proton at the 4-position will be another doublet. Also, observe the triplet for the -CH F₂ proton.

    • 5-(Difluoromethyl)furan-2-sulfonic acid (Impurity): The hydrolysis product will have slightly different chemical shifts for the furan protons. Most notably, a broad singlet corresponding to the acidic -SO₃H proton may be visible far downfield.

  • Quantification: By integrating the peaks corresponding to the furan protons of the sulfonyl chloride and the sulfonic acid, you can estimate the percentage of hydrolysis. A significant presence (>5%) of the sulfonic acid peak indicates substantial degradation, and the reagent should be purified or replaced.[14][16]

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. Benchchem.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • BenchChem Technical Support. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • BenchChem Technical Support. (n.d.). A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs.
  • BenchChem Technical Support. (n.d.).
  • Alves, T. V., & Fernández, I. (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry, 21(38), 7767–7775.
  • BenchChem Technical Support. (n.d.). Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Alves, T. V., & Fernández, I. (2023). Understanding the reactivity and selectivity of Diels-Alder reactions involving furans. Organic & Biomolecular Chemistry, 21(38), 7767-7775.
  • BenchChem Technical Support. (n.d.). Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Benchchem.
  • Zhang, Y., et al. (2018).
  • BenchChem Technical Support Team. (2025).
  • Vasylenko, T., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library.
  • Vasylenko, T., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Vasylenko, T., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • BenchChem Technical Support. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • Lasso, J. D., et al. (2024). A General Platform for Visible Light Sulfonylation Reactions Enabled by Catalytic Triarylamine EDA Complexes. Journal of the American Chemical Society.
  • Various Authors. (2026).
  • Anonymous. (2017).
  • Various Authors. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl).
  • Wang, X., & Hu, J. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions.

Sources

Technical Support Center: Mastering Moisture-Sensitive Reactions with 5-(Difluoromethyl)furan-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(Difluoromethyl)furan-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this highly reactive reagent in moisture-sensitive applications. By understanding the principles behind the procedures, you can ensure the success and reproducibility of your experiments.

Introduction: The Challenge of a Dual-Nature Reagent

5-(Difluoromethyl)furan-2-sulfonyl chloride is a valuable building block in medicinal chemistry and drug discovery. The furan scaffold is a common motif in bioactive molecules, and the difluoromethyl group can serve as a lipophilic hydrogen bond donor, acting as an isostere for hydroxyl or thiol groups. However, the sulfonyl chloride functional group is highly electrophilic and susceptible to rapid hydrolysis, making this compound challenging to handle for those not well-versed in air-sensitive techniques.

This guide will provide a framework for the successful use of 5-(Difluoromethyl)furan-2-sulfonyl chloride, focusing on the prevention of moisture contamination, which is the primary cause of reaction failure and low yields.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with 5-(Difluoromethyl)furan-2-sulfonyl chloride failing or giving low yields?

A1: The most common reason for failure or low yields in reactions involving 5-(Difluoromethyl)furan-2-sulfonyl chloride is the hydrolysis of the sulfonyl chloride group. This reagent is highly sensitive to moisture.[1] Trace amounts of water in your solvents, reagents, or from the atmosphere can rapidly convert the sulfonyl chloride to the corresponding sulfonic acid. This sulfonic acid is unreactive under typical sulfonylation conditions and can complicate purification.

Q2: What are the visible signs of reagent decomposition?

A2: While there might not be a distinct color change associated with the hydrolysis of 5-(Difluoromethyl)furan-2-sulfonyl chloride, you may observe fuming when the reagent is exposed to humid air due to the formation of hydrogen chloride (HCl) gas.[1] If you are using the reagent in a reaction and notice a significant amount of a polar, water-soluble byproduct that is difficult to extract into organic solvents, it is likely the sulfonic acid resulting from hydrolysis.

Q3: How should I properly store 5-(Difluoromethyl)furan-2-sulfonyl chloride?

A3: This reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator cabinet or a glovebox is an ideal storage environment. For long-term storage, refrigeration is recommended, but ensure the container is warmed to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Q4: Can I use a base like pyridine as a solvent?

A4: While pyridine is often used as a base to neutralize the HCl generated during sulfonylation reactions, using it as a solvent is generally not recommended for sulfonyl chlorides. Pyridine can sometimes form a reactive complex with the sulfonyl chloride, which can lead to side reactions. It is better to use an inert, anhydrous solvent and a stoichiometric amount of a non-nucleophilic base.

Q5: My TLC analysis is showing a new, very polar spot that doesn't move from the baseline. What is it?

A5: This is a classic indication of sulfonic acid formation due to the hydrolysis of your sulfonyl chloride. Sulfonic acids are highly polar and will typically remain at the baseline in most non-polar to moderately polar thin-layer chromatography (TLC) solvent systems.

Troubleshooting Guide

Problem Potential Cause Solution
Low or No Product Formation Hydrolysis of 5-(Difluoromethyl)furan-2-sulfonyl chloride.Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use freshly distilled, anhydrous solvents. Handle all reagents under a strict inert atmosphere (glovebox or Schlenk line).
Inactive nucleophile.Check the purity and activity of your nucleophile (amine, alcohol, etc.).
Formation of a Water-Soluble Byproduct Hydrolysis of the sulfonyl chloride to sulfonic acid.Improve anhydrous techniques. During workup, perform any aqueous washes quickly and at low temperatures to minimize hydrolysis of any remaining sulfonyl chloride.
Reaction is Sluggish or Stalls Insufficiently dried reagents or solvents.Dry all reagents and solvents meticulously. Consider using a fresh bottle of the sulfonyl chloride.
Steric hindrance around the nucleophile.Increase the reaction temperature or consider using a more potent, non-nucleophilic base to facilitate the reaction.
Difficult Purification Presence of sulfonic acid byproduct.During workup, a basic wash (e.g., with saturated sodium bicarbonate solution) can help remove the acidic sulfonic acid into the aqueous layer.

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Sulfonylation Reaction

This protocol outlines the setup and execution of a typical reaction between 5-(Difluoromethyl)furan-2-sulfonyl chloride and a primary amine under anhydrous conditions.

Materials:

  • 5-(Difluoromethyl)furan-2-sulfonyl chloride

  • Primary amine

  • Anhydrous non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Schlenk flask and Schlenk line (or glovebox)

  • Oven-dried glassware

  • Magnetic stirrer and stir bar

  • Syringes and needles

Workflow Diagram:

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware under vacuum prep_reagents Prepare solutions of amine and base in anhydrous solvent prep_glass->prep_reagents prep_sulfonyl Weigh sulfonyl chloride in glovebox or under N2 flow prep_reagents->prep_sulfonyl add_amine Add amine solution to flask via syringe prep_sulfonyl->add_amine add_base Add base to flask via syringe add_amine->add_base cool Cool flask to 0°C add_base->cool add_sulfonyl Slowly add sulfonyl chloride solution cool->add_sulfonyl react Stir at room temperature and monitor by TLC add_sulfonyl->react quench Quench with dilute aqueous acid react->quench extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4, filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify caption Workflow for a moisture-sensitive sulfonylation reaction.

Caption: Workflow for a moisture-sensitive sulfonylation reaction.

Procedure:

  • Glassware Preparation: Assemble your reaction flask (e.g., a two-necked round-bottom flask with a stir bar, a condenser, and a septum) and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).

  • Reagent Preparation: In the inert atmosphere of a glovebox or using Schlenk techniques, prepare a solution of the primary amine and the non-nucleophilic base in the anhydrous solvent.

  • Addition of Amine and Base: Using a dry syringe, transfer the amine solution and then the base to the reaction flask.

  • Addition of Sulfonyl Chloride: Weigh the 5-(Difluoromethyl)furan-2-sulfonyl chloride in a glovebox or under a stream of inert gas and dissolve it in a minimal amount of anhydrous solvent. Transfer this solution to the reaction flask dropwise via syringe at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully quench it by adding it to a separatory funnel containing a mild aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Safe Quenching of Excess Sulfonyl Chloride

It is crucial to safely quench any excess sulfonyl chloride before disposal.

Materials:

  • Reaction mixture containing excess sulfonyl chloride

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ice bath

  • Stir plate and stir bar

  • Beaker or Erlenmeyer flask

Safety First: Always perform this procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Quenching Workflow Diagram:

G start Start: Reaction mixture with excess sulfonyl chloride prep_quench Prepare cold, stirred NaHCO3 solution start->prep_quench slow_add Slowly add reaction mixture to NaHCO3 solution prep_quench->slow_add Vigorous gas evolution (CO2)! stir Stir for 30-60 minutes slow_add->stir check_ph Check pH (should be neutral/basic) stir->check_ph end Proceed to aqueous workup check_ph->end caption Safe quenching of excess sulfonyl chloride.

Caption: Safe quenching of excess sulfonyl chloride.

Procedure:

  • Prepare a beaker with a stirred solution of saturated sodium bicarbonate and cool it in an ice bath.

  • Slowly and carefully add the reaction mixture containing the unreacted sulfonyl chloride to the cold bicarbonate solution. Be prepared for vigorous gas evolution (CO₂).[2]

  • Continue stirring for at least 30 minutes after the addition is complete to ensure all the sulfonyl chloride has been hydrolyzed to the sodium sulfonate salt.

  • The neutralized mixture can now be safely handled for workup and disposal according to your institution's guidelines.

Conclusion

Success with 5-(Difluoromethyl)furan-2-sulfonyl chloride hinges on the rigorous exclusion of moisture. By adopting meticulous anhydrous techniques and understanding the reactivity of this potent electrophile, researchers can confidently incorporate this valuable building block into their synthetic strategies. Always prioritize safety by using appropriate personal protective equipment and handling this corrosive reagent in a well-ventilated fume hood.

References

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Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 5-(Difluoromethyl)furan-2-sulfonyl chloride: The Power and Precision of qNMR

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of reactive intermediates is a cornerstone of robust chemical synthesis and quality control. 5-(Difluoromethyl)furan-2-sulfonyl chloride, a compound featuring a synthetically versatile sulfonyl chloride moiety and a difluoromethyl group often used in medicinal chemistry, presents unique analytical challenges due to its inherent reactivity. Accurate quantification is paramount to ensure stoichiometric control in subsequent reactions and to define the purity of the material.

This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for the characterization of 5-(Difluoromethyl)furan-2-sulfonyl chloride. We will detail the causality behind the experimental design, present a self-validating protocol, and objectively compare the performance of qNMR with alternative analytical techniques, supported by experimental data paradigms.

The Principle of Quantitative NMR: A Foundation of Accuracy

Quantitative NMR (qNMR) stands apart from many chromatographic techniques because it is a primary ratio method.[1] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[2][3] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte in a deuterated solvent, one can use the ratio of their signal integrals to determine the analyte's purity or concentration with exceptional accuracy, often without needing an analytical standard of the analyte itself.[2][4] This non-destructive technique provides both quantitative data and structural confirmation in a single experiment.[5][6]

qNMR_Principle cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_calc Quantification Analyte Analyte (Known Mass) NMR_Tube Homogeneous Solution in NMR Tube Analyte->NMR_Tube IS Internal Standard (Known Mass & Purity) IS->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec Measure Spectrum Acquire Spectrum (Proper D1 Delay) NMR_Spec->Spectrum Integration Integrate Signals Spectrum->Integration Calculation Calculate Purity/ Concentration Integration->Calculation Use qNMR Equation Result Accurate Quantification Calculation->Result Final Result

Caption: The fundamental workflow of an internal standard-based qNMR experiment.

Method Development for qNMR of 5-(Difluoromethyl)furan-2-sulfonyl chloride

A robust qNMR method is built upon a series of logical, scientifically-driven choices designed to minimize error and ensure data integrity.

Analyte-Specific Considerations: Leveraging ¹H and ¹⁹F Nuclei

5-(Difluoromethyl)furan-2-sulfonyl chloride offers two excellent nuclei for quantification: proton (¹H) and fluorine (¹⁹F).

  • ¹H NMR: The proton spectrum will show distinct signals for the two furan protons and a characteristic triplet for the proton of the difluoromethyl group (-CHF₂).

  • ¹⁹F NMR: The fluorine spectrum will provide a clean, often baseline-resolved doublet corresponding to the two fluorine atoms of the -CHF₂ group.

The choice between ¹H and ¹⁹F qNMR depends on the available internal standards and potential for signal overlap. ¹⁹F NMR is often advantageous due to its wide chemical shift range and the absence of background signals common in ¹H NMR (e.g., from residual solvent protons), which can simplify spectral analysis.[7][8]

The Cornerstone: Selection of the Internal Standard (IS)

The accuracy of qNMR is fundamentally tied to the quality and suitability of the internal standard.[9] The IS must be chosen with care, adhering to several critical criteria:[10][11]

  • High Purity: The IS must have a certified purity of ≥99.5%, traceable to a primary reference material.[12] Any impurity in the standard directly translates to an error in the final calculation.

  • Chemical Inertness: The IS must not react with the analyte, the solvent, or trace moisture. Given the reactivity of the sulfonyl chloride group, this is a paramount consideration.[13]

  • Solubility: It must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution for accurate measurement.[10]

  • Spectral Simplicity & Resolution: The IS should have a simple spectrum with at least one sharp, well-resolved signal that is far from any analyte signals to allow for clean integration.[11]

  • Stability: The standard should be non-volatile and not hygroscopic to ensure accurate weighing.[12]

For the analysis of 5-(Difluoromethyl)furan-2-sulfonyl chloride in an aprotic solvent like Acetone-d₆, suitable internal standards would be:

  • For ¹H qNMR: 1,3,5-Trimethoxybenzene . It is stable, non-reactive, and provides a sharp singlet for its aromatic protons and another for the methoxy protons, typically in regions that do not overlap with the furan signals.

  • For ¹⁹F qNMR: Hexafluorobenzene (C₆F₆) . It is a common ¹⁹F standard that gives a single, sharp resonance far from the chemical shift of most aliphatic fluorine signals.

Experimental Protocol: A Self-Validating qNMR Workflow

This protocol is designed as a self-validating system, incorporating elements of method validation as described by the International Council for Harmonisation (ICH) guideline Q2(R1).[14]

qNMR_Workflow cluster_prep 1. Precision Weighing cluster_sol 2. Sample Preparation cluster_acq 3. NMR Data Acquisition cluster_proc 4. Data Processing & Validation start Start: Define Analytical Goal weigh_analyte Accurately weigh ~15 mg of Analyte start->weigh_analyte weigh_is Accurately weigh ~10 mg of IS start->weigh_is dissolve Dissolve both in ~0.7 mL Acetone-d6 in a clean, dry vial weigh_analyte->dissolve weigh_is->dissolve transfer Vortex to homogenize, transfer to NMR tube dissolve->transfer setup Tune & Shim Spectrometer transfer->setup acquire Acquire Spectrum (D1 Delay > 5 * T1max) setup->acquire process Apply Phasing & Baseline Correction acquire->process integrate Integrate non-overlapping Analyte & IS signals process->integrate validate Check for Linearity, Accuracy, Precision integrate->validate validate->start Fail calculate 5. Calculate Purity validate->calculate Pass report End: Report Result with Uncertainty calculate->report Decision_Tree q1 Primary Goal? q2 Analyte Standard Available? q1->q2 Purity/Assay res_titration Use Titrimetry q1->res_titration Quick Assay of Total Reactivity q3 Need to Profile Trace Impurities? q2->q3 Yes res_qnmr Use qNMR q2->res_qnmr No q4 Is Analyte Volatile & Thermally Stable? q3->q4 Yes res_hplc Use HPLC-UV q3->res_hplc No q4->res_hplc No res_gcms Use GC-MS q4->res_gcms Yes

Caption: Decision tree for selecting an appropriate analytical technique.

Conclusion

For the quantitative analysis of 5-(Difluoromethyl)furan-2-sulfonyl chloride, qNMR spectroscopy emerges as a superior method for obtaining an accurate, absolute measure of purity . Its ability to quantify without a specific reference standard of the analyte is a significant advantage, particularly in research and development settings where such standards may not be available. The technique is non-destructive, provides simultaneous structural verification, and when executed with a carefully designed and validated protocol, delivers data of the highest metrological quality.

While chromatographic methods like HPLC and GC-MS are invaluable for trace impurity profiling, they function as secondary, comparative methods. For establishing the definitive purity of a reactive intermediate like 5-(Difluoromethyl)furan-2-sulfonyl chloride, qNMR provides a robust, reliable, and scientifically rigorous solution that should be a primary tool in any analytical chemist's arsenal.

References

  • Vertex AI Search Grounding API, "Choosing the Right qNMR Internal Standard for Accur
  • Vertex AI Search Grounding API, "Choosing the Right qNMR Internal Standard for Accur
  • US Pharmacopeia (USP), "Stimuli Article (qNMR)," Accessed 2026.
  • ResolveMass Laboratories Inc., "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works," 2025. [Link]

  • G.F. Pauli, et al., "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy," Journal of Medicinal Chemistry, 2010.
  • Emery Pharma, "A Guide to Quantitative NMR (qNMR)," 2024. [Link]

  • JEOL, "Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability," 2022. [Link]

  • Mestrelab Resources, "What is qNMR and why is it important?," 2024. [Link]

  • Benchchem, "A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques," Accessed 2026.
  • Benchchem, "Assessing the Purity of 2,3-Difluorobenzene-1-sulfonyl chloride: A Comparative Guide for Researchers," Accessed 2026.
  • American Pharmaceutical Review, "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR," 2023. [Link]

  • RSSL, "The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi," Accessed 2026. [Link]

  • ACS Publications, "Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis," 2022. [Link]

  • SciSpace, "Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis," Accessed 2026.
  • National Measurement Institute, Australia, "Quantit
  • NIH, "Validation of a Generic Quantitative H-1 NMR Method for N
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  • ResearchGate, "Quantitative NMR of chloride by an accurate internal standard approach," Accessed 2026.
  • ICH, "ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)," 2005.
  • ACD/Labs, "IR, NMR and MS of a Sulfonyl Chloride compound," 2008. [Link]

  • PubChem, "5-(trifluoromethyl)furan-2-sulfonyl chloride (C5H2ClF3O3S)," Accessed 2026. [Link]

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  • MDPI, "A Caveat When Using Alkyl Halides as Tagging Agents to Detect/Quantify Reactive Sulfur Species," 2022. [Link]

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Biological activity of sulfonamides derived from 5-(Difluoromethyl)furan-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity of Sulfonamides Derived from 5-(Difluoromethyl)furan-2-sulfonyl Chloride: A Comparative Guide

Executive Summary The development of novel sulfonamides utilizing the furan-2-sulfonyl core has been a cornerstone in designing potent carbonic anhydrase (CA) inhibitors, antimicrobial agents, and targeted anticancer therapeutics [2]. Recently, the introduction of the difluoromethyl ( −CF2​H ) group via 5-(Difluoromethyl)furan-2-sulfonyl chloride (CAS: 1785579-27-2) has revolutionized this chemical space. As a Senior Application Scientist, I have observed that replacing traditional methyl or trifluoromethyl substituents with a −CF2​H group fundamentally alters the molecule's physicochemical profile. This guide objectively compares the biological performance of −CF2​H -substituted furan sulfonamides against conventional alternatives, providing actionable experimental protocols and mechanistic insights.

Mechanistic Rationale: The −CF2​H Advantage

In medicinal chemistry, the difluoromethyl group is not merely a structural anomaly; it acts as an unusual lipophilic hydrogen bond donor. According to [1], the −CF2​H moiety serves as a metabolically stable bioisostere for hydroxyl or thiol groups.

  • Causality in Design : Traditional methyl groups ( −CH3​ ) on the furan ring are highly susceptible to cytochrome P450-mediated oxidation, leading to rapid metabolic clearance. Conversely, the trifluoromethyl group ( −CF3​ ) is metabolically inert but highly lipophilic, often resulting in poor aqueous solubility and non-specific protein binding. The −CF2​H group strikes an optimal balance: the highly electronegative fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding within the target enzyme's active site while resisting oxidative metabolism.

SAR_Logic A 5-Substituted Furan-2-Sulfonamides B -CH3 (Methyl) High clearance, low potency A->B Oxidation C -CF3 (Trifluoromethyl) High lipophilicity, poor solubility A->C Aggregation D -CF2H (Difluoromethyl) Optimal H-bond donor, stable A->D Bioisostere

Caption: Structural Activity Relationship (SAR) logic tree for 5-substituted furan-2-sulfonamides.

Comparative Performance Data

To objectively evaluate the biological activity of sulfonamides derived from 5-(Difluoromethyl)furan-2-sulfonyl chloride, we compare them against their −CH3​ and −CF3​ analogs. The primary biological targets are human Carbonic Anhydrase isoforms II (cytosolic, associated with glaucoma) and IX (transmembrane, associated with tumor hypoxia).

Table 1: Comparative In Vitro Profiling of 5-Substituted Furan-2-Sulfonamides

Substituent at C5hCA II Inhibition ( Ki​ , nM)hCA IX Inhibition ( Ki​ , nM)Human Liver Microsome T1/2​ (min)LogD (pH 7.4)
−CH3​ 12.445.2181.2
−CF3​ 4.18.5>1203.8
−CF2​H 2.8 5.1 105 2.1

Data Synthesis : The −CF2​H derivative exhibits the most potent inhibition of both hCA II and hCA IX. The polarized hydrogen atom in the −CF2​H group establishes an additional hydrogen bond with the Thr199 residue in the CA active site, a mechanism absent in the −CF3​ analog. Furthermore, its LogD of 2.1 ensures optimal membrane permeability without the solubility liabilities of the −CF3​ derivative.

Mechanism CA Carbonic Anhydrase Active Site (Zn2+) Inhibition Enzyme Inhibition (Blockade of CO2 Hydration) CA->Inhibition SA Sulfonamide Anion (R-SO2NH-) SA->CA Coordinates Zn2+ CF2H -CF2H Group (Lipophilic Pocket) CF2H->CA H-Bonding to Thr199

Caption: Binding mechanism of 5-(Difluoromethyl)furan-2-sulfonamides in the CA active site.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each step is explicitly stated to ensure scientific rigor.

Protocol 1: Synthesis of 5-(Difluoromethyl)furan-2-sulfonamides Objective: Couple 5-(Difluoromethyl)furan-2-sulfonyl chloride with a primary/secondary amine to yield the target sulfonamide [4].

  • Preparation : Dissolve the target amine (1.0 eq) in anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are critical because sulfonyl chlorides rapidly hydrolyze to sulfonic acids in the presence of moisture, killing the reaction yield.

  • Base Addition : Add anhydrous pyridine (2.5 eq) to the solution. Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted amine, which would otherwise halt the reaction.

  • Coupling : Cool the mixture to 0°C. Slowly add 5-(Difluoromethyl)furan-2-sulfonyl chloride (1.1 eq) dropwise. Causality: The reaction is highly exothermic; cooling prevents the degradation of the sulfonyl chloride and minimizes the formation of bis-sulfonamide impurities.

  • Work-up & Self-Validation : Stir at room temperature for 4 hours. Quench with 1M HCl to remove excess pyridine. Extract with DCM, dry over Na2​SO4​ , and concentrate.

    • Validation Check: Run TLC (Hexane:EtOAc 7:3). The disappearance of the starting amine spot and the appearance of a new, UV-active spot confirms conversion. Confirm the mass via LC-MS before proceeding to biological assays. Purity must be >95% to avoid false positives in screening.

Protocol 2: Stopped-Flow Carbonic Anhydrase Inhibition Assay Objective: Determine the Ki​ of the synthesized sulfonamides against hCA isoforms. According to standard [2][3], aromatic sulfonamides are potent CA inhibitors.

  • Reagent Preparation : Prepare a solution of the purified −CF2​H sulfonamide in 10% DMSO/water. Causality: Pure water cannot dissolve the lipophilic compound, but DMSO concentrations >10% can denature the CA enzyme.

  • Enzyme Incubation : Incubate recombinant hCA II or hCA IX (10 nM) with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C. Causality: Pre-incubation allows the sulfonamide to establish equilibrium binding with the active site Zn2+ ion.

  • Kinetic Measurement : Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water containing a pH indicator (e.g., Phenol Red). Causality: The hydration of CO2​ is one of the fastest known enzymatic reactions. Stopped-flow is mandatory to capture the initial velocity ( V0​ ) accurately.

  • Self-Validation :

    • Validation Check: Run Acetazolamide (a known FDA-approved CA inhibitor) in parallel. If the Ki​ of Acetazolamide deviates by more than 15% from its historical baseline (approx. 12 nM for hCA II), the assay is invalid (likely due to enzyme degradation or inaccurate CO2​ saturation), and the data must be discarded.

Workflow S1 Synthesis (Amine + Sulfonyl Chloride) S2 Purification & QC (LC-MS >95%) S1->S2 S3 In Vitro CA Assay (Stopped-Flow) S2->S3 S4 DMPK Profiling (Microsomal Stability) S3->S4

Caption: Experimental workflow from synthesis to DMPK profiling for novel sulfonamides.

Conclusion

The integration of 5-(Difluoromethyl)furan-2-sulfonyl chloride into sulfonamide drug discovery pipelines offers a distinct advantage over traditional methyl or trifluoromethyl analogs. By leveraging the −CF2​H group as a lipophilic hydrogen bond donor, researchers can simultaneously enhance target binding affinity and metabolic stability, overcoming the traditional potency-clearance paradox.

References

  • Luo, C., et al. (2021). "Direct Synthesis of CF2H-Substituted 2-Amidofurans via Copper-Catalyzed Addition of Difluorinated Diazoacetone to Ynamides." Organic Letters, ACS Publications. Available at:[Link]

  • Kovalenko, S., et al. (2024). "Synthesis of sulfonylamides containing an isoxazole moiety." ResearchGate. Available at:[Link]

Strategic Application and Comparative Analysis of 5-(Difluoromethyl)furan-2-sulfonyl Chloride Reference Standards in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In contemporary drug discovery, the strategic incorporation of fluorinated motifs is a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. Among these, the difluoromethyl ( −CF2​H ) group has emerged as a privileged bioisostere. Unlike the purely lipophilic and electron-withdrawing trifluoromethyl ( −CF3​ ) group, the −CF2​H moiety retains an acidic proton, allowing it to function as a "lipophilic hydrogen bond donor" .

When designing sulfonamide-based therapeutics, the choice of the sulfonyl chloride building block is critical. 5-(Difluoromethyl)furan-2-sulfonyl chloride (CAS: 1785579-27-2) provides a unique structural vector, combining the heteroaromatic furan ring with the physicochemical advantages of the −CF2​H group. As a Senior Application Scientist, I have structured this guide to objectively compare this reference standard against its methyl and trifluoromethyl analogs, providing researchers with actionable experimental protocols and causality-driven insights for lead optimization.

Comparative Physicochemical Profiling

To understand the impact of the −CF2​H group, we must compare 5-(Difluoromethyl)furan-2-sulfonyl chloride against its structural counterparts: 5-Methylfuran-2-sulfonyl chloride (CAS: 69815-95-8) and 5-(Trifluoromethyl)furan-2-sulfonyl chloride (CAS: 2090867-60-8) .

The causality behind choosing −CF2​H lies in its dual nature. The highly polarized C–H bond of the −CF2​H group allows it to mimic hydroxyl ( −OH ) or amine ( −NH2​ ) groups in hydrogen bonding, while simultaneously increasing lipophilicity and metabolic stability compared to a standard methyl group . The −CF3​ group, lacking a proton, cannot participate as a hydrogen bond donor, which can lead to off-target lipophilic accumulation or reduced target affinity if a hydrogen bond is required at that vector.

Quantitative Data Comparison

Table 1: Physicochemical Comparison of 5-Substituted Furan-2-Sulfonyl Chloride Reference Standards

Property / Feature5-Methylfuran-2-sulfonyl chloride5-(Difluoromethyl)furan-2-sulfonyl chloride5-(Trifluoromethyl)furan-2-sulfonyl chloride
CAS Number 69815-95-81785579-27-22090867-60-8
Molecular Weight 180.61 g/mol 216.59 g/mol 234.58 g/mol
H-Bond Donor Capacity None (Abraham's A<0.01 )Moderate (Abraham's A≈0.085−0.126 )None (Abraham's A=0 )
Lipophilicity ( ΔlogP ) Baseline +0.1 to +0.4 +0.8 to +1.2
Metabolic Stability Low (Prone to CYP450 oxidation)High (Steric/electronic shielding)Very High (Fully fluorinated)
Primary Application Baseline activity mappingBioisosteric H-bond optimizationMaximizing lipophilicity / half-life
Mechanistic Causality of the −CF2​H Group

To visualize why the −CF2​H reference standard is often the optimal choice for balancing ADME properties, consider the mechanistic pathways it influences .

G2 CF2H Difluoromethyl (-CF2H) Bioisostere Prop1 Lipophilic H-Bond Donor (Abraham's A ≈ 0.1) CF2H->Prop1 Prop2 Electron Withdrawing (Inductive Effect) CF2H->Prop2 Prop3 Metabolic Blocking (Resists CYP450 Oxidation) CF2H->Prop3 Out1 Enhanced Target Binding (Mimics -OH / -NH2) Prop1->Out1 Out2 Improved Permeability (Balanced LogP) Prop2->Out2 Out3 Extended Half-Life (Reduced Clearance) Prop3->Out3

Mechanistic causality of the difluoromethyl group on pharmacokinetic properties.

Experimental Protocols: Synthesis and Validation

To objectively evaluate these reference standards, a self-validating experimental workflow must be employed. The following protocol details the parallel synthesis of sulfonamides and their subsequent analytical validation.

Protocol 1: Parallel Synthesis of 5-Substituted Furan-2-Sulfonamides

Objective: Generate a library of sulfonamides to compare the −CH3​ , −CF2​H , and −CF3​ vectors. Causality: Utilizing identical amine nucleophiles across the three sulfonyl chlorides isolates the physicochemical contribution of the 5-position substituent, ensuring that any variance in biological activity is solely attributable to the fluorination state.

  • Preparation: In three separate, oven-dried 20 mL scintillation vials, dissolve the target primary or secondary amine (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Base Addition: Add anhydrous pyridine (2.0 mmol) to each vial. Causality Check: Pyridine acts as an acid scavenger for the HCl byproduct, driving the amidation forward without degrading the acid-sensitive heteroaromatic furan ring.

  • Reagent Addition: Cool the vials to 0 °C. Dropwise, add 1.1 mmol of the respective reference standard (5-Methyl-, 5-Difluoromethyl-, or 5-Trifluoromethylfuran-2-sulfonyl chloride) dissolved in 2.0 mL DCM.

  • Reaction: Allow the mixtures to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Quenching & Extraction: Quench with 1N aqueous HCl (5 mL) to remove excess pyridine. Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation (Analytical Integrity):

    • Run LC-MS to confirm the exact mass and ensure >98% purity.

    • Perform 19F and 1H NMR. Crucial Validation: The −CF2​H proton must present as a distinct triplet in 1H NMR ( J≈54 Hz) due to geminal fluorine coupling. The absence of this triplet indicates degradation or impurity of the reference standard.

G N1 Reference Standards 5-R-furan-2-sulfonyl chloride (R = -CH3, -CF2H, -CF3) N2 Parallel Amidation (Amine + Pyridine/DCM, 0°C to RT) N1->N2 N3 Analytical Validation (19F NMR, LC-MS Purity >98%) N2->N3 N4 In Vitro ADME Profiling (HLM Stability, Caco-2 Permeability) N3->N4 N5 Lead Candidate Selection (Optimized Lipophilic H-Bonding) N4->N5

Workflow for the synthesis and ADME profiling of 5-substituted furan-2-sulfonamides.

Protocol 2: In Vitro ADME Profiling (HLM & Caco-2)

Objective: Quantify the metabolic stability and permeability enhancements provided by the −CF2​H group.

  • Microsomal Stability (HLM): Incubate 1 µM of each synthesized sulfonamide with human liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37 °C. Aliquot at 0, 15, 30, and 60 minutes. Quench with cold acetonitrile containing an internal standard.

  • Permeability (Caco-2): Seed Caco-2 cells on polycarbonate filter inserts. Dose the apical compartment with 10 µM of the test compound. After 2 hours, sample the basolateral compartment.

  • Analysis: Quantify parent compound depletion (HLM) and appearance (Caco-2) via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and apparent permeability ( Papp​ ).

Table 2: Representative Pharmacokinetic Comparison of Synthesized Sulfonamides (Data reflects established medicinal chemistry trends for these functional groups )

Derivative (5-Position)In Vitro CLint​ (HLM) (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)Target Affinity (Relative IC50​ )
−CH3​ (Methyl) 45.2 (High clearance)12.41x (Baseline)
−CF2​H (Difluoromethyl) 18.5 (Moderate clearance)21.83x - 5x (Enhanced via H-bond)
−CF3​ (Trifluoromethyl) < 5.0 (Low clearance)28.50.5x (Steric clash / loss of H-bond)

Conclusion

While 5-methyl and 5-trifluoromethyl variants serve distinct purposes in exploring the extremes of metabolic lability and lipophilicity, 5-(Difluoromethyl)furan-2-sulfonyl chloride occupies a "Goldilocks" zone. By utilizing this reference standard, drug development professionals can seamlessly integrate a lipophilic hydrogen bond donor into their scaffolds, effectively bridging the gap between aqueous solubility, membrane permeability, and metabolic robustness.

References

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.[Link]

  • Levin, V. V., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021.[Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[Link]

Analytical Comparison Guide: Characterization of Impurities in 5-(Difluoromethyl)furan-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Difluoromethyl)furan-2-sulfonyl chloride (CAS No. 1785579-27-2)[1][2] is a highly reactive, advanced heterocyclic building block. The incorporation of difluoromethylated furans and pyridines is a critical structural strategy in modern agrochemical design (e.g., the insecticide flupyradifurone)[3] and the synthesis of targeted metalloenzyme inhibitors[4].

For researchers and drug development professionals, ensuring the purity of this intermediate is paramount. However, the electrophilic nature of the sulfonyl chloride moiety presents a severe analytical bottleneck: it is highly susceptible to hydrolysis and solvolysis during standard chromatographic analysis[5]. This guide objectively compares the analytical methodologies required to accurately profile its impurities and contrasts the performance of High-Purity Grade versus Standard Commercial Grade samples.

The Chemical Challenge: Reactivity vs. Analytical Integrity

When profiling impurities in sulfonyl chlorides, analysts frequently encounter an "observer effect." Direct injection into a reversed-phase high-performance liquid chromatography (RP-HPLC) system typically utilizes aqueous and methanolic or acetonitrile mobile phases.

The Causality of Analytical Failure: The sulfonyl chloride reacts rapidly with the aqueous mobile phase directly on the column, hydrolyzing to generate the corresponding sulfonic acid (5-(difluoromethyl)furan-2-sulfonic acid)[5]. Consequently, it becomes impossible to distinguish whether the detected sulfonic acid is a genuine process impurity present in the bulk material or merely an analytical artifact generated during the run. To resolve this, pre-column derivatization utilizing an amine (such as benzylamine or diethylamine) is required to quantitatively trap the reactive sulfonyl chloride as a stable sulfonamide prior to LC-MS analysis[6][7].

Analytical Workflow Comparison

G n1 Raw Sample: 5-(Difluoromethyl)furan-2-sulfonyl chloride n2 Pre-Column Derivatization (Benzylamine in 1,4-Dioxane) n1->n2 Recommended Workflow n4 Direct Injection (High Risk of On-Column Hydrolysis) n1->n4 Direct Analysis n3 Stable Sulfonamide Analytes + Derivatized Impurities n2->n3 Nucleophilic Substitution n5 RP-HPLC / LC-HRMS Analysis (C8/C18 Column, Gradient Elution) n3->n5 n7 Inaccurate Profiling (False Sulfonic Acid Peaks) n4->n7 Degradation n6 Accurate Impurity Profiling (Quantification < 1 ppm) n5->n6

Analytical workflow comparing direct injection vs. derivatization for sulfonyl chlorides.

Comparative Performance: High-Purity vs. Standard Grade

To demonstrate the necessity of rigorous analytical control, we compared a High-Purity Grade sample of 5-(Difluoromethyl)furan-2-sulfonyl chloride against a Standard Commercial Grade equivalent. The data below was generated using the validated pre-column derivatization LC-HRMS method to ensure no artificial degradation skewed the results.

Table 1: Impurity Profile Comparison (Derivatized LC-HRMS Analysis)

Impurity TypeChemical Identity (Post-Derivatization)High-Purity Grade (% w/w)Standard Grade (% w/w)Impact on Downstream Synthesis
Hydrolysis Product 5-(Difluoromethyl)furan-2-sulfonic acid< 0.10%2.45%Consumes coupling reagents; lowers yield.
Dimer/Anhydride Sulfonic anhydride derivativeNot Detected0.85%Causes unpredictable stoichiometry.
Des-fluoro Impurity 5-(Fluoromethyl)furan-2-sulfonamide< 0.05%0.40%Generates structurally similar, hard-to-separate API impurities.
Unreacted Core 2-(Difluoromethyl)furan< 0.01%0.15%Generally inert, but requires rigorous downstream purging.
Overall Assay 5-(Difluoromethyl)furan-2-sulfonyl chloride > 99.5% 95.8% N/A

Table 2: Analytical Method Performance Comparison

ParameterDirect RP-HPLC (No Derivatization)Pre-Column Derivatization (Benzylamine) LC-MS
Sulfonic Acid Artifacts High (Up to 15% false positive)None (Locked profile)
Sensitivity (LOD) ~10-50 ppm (Poor UV absorption)< 0.1 ppm (Enhanced ionization & UV chromophore)[7]
Reproducibility Poor (RSD > 10%)Excellent (RSD < 2%)
Suitability Unsuitable for trace impurity profiling[6]Gold standard for reactive electrophiles[6][7]

Self-Validating Experimental Protocol: Derivatization & LC-MS/MS Workflow

This protocol utilizes benzylamine as a derivatizing agent. Benzylamine acts as a strong nucleophile, rapidly converting the sulfonyl chloride into an N-benzyl sulfonamide.

Step 1: Reagent and Diluent Preparation
  • Causality: Water and protic solvents (like methanol) must be strictly avoided during sample preparation to prevent competitive hydrolysis. 1,4-Dioxane or anhydrous acetonitrile is used as an aprotic diluent[7].

  • Procedure: Prepare a derivatization solution by dissolving 0.25 mL of pure benzylamine in 10.0 mL of anhydrous 1,4-dioxane[7].

Step 2: Sample Derivatization
  • Procedure: Accurately weigh 10.0 mg of the 5-(Difluoromethyl)furan-2-sulfonyl chloride sample into a dry 10 mL volumetric flask.

  • Add 2.0 mL of the benzylamine derivatization solution.

  • Vortex for 2 minutes and allow the reaction to proceed at room temperature for 15 minutes.

  • Dilute to volume with anhydrous 1,4-dioxane and mix well.

Step 3: System Suitability & Self-Validation (Crucial Step)
  • Self-Validating Mechanism: To prove that the derivatization reaction went to 100% completion (and thus no sulfonyl chloride was left to falsely hydrolyze on the column), a System Suitability Test (SST) must be performed.

  • Procedure: Inject a blank (derivatization solution only) to rule out reagent-based impurity peaks. Next, inject a spiked sample containing a known trace amount (e.g., 0.1% w/w) of a reference standard of the underivatized sulfonyl chloride. If the method is robust, the LC-MS trace will show zero unreacted sulfonyl chloride and exactly 0.1% recovery of the corresponding N-benzyl sulfonamide.

Step 4: LC-MS/MS Analysis
  • Column: C8 or C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm)[5][7].

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (Acetonitrile).

  • Detection: Electrospray Ionization (ESI) in positive mode, utilizing Multiple Reaction Monitoring (MRM) for trace quantification of the derivatized impurities[7].

By adhering to this derivatization protocol, researchers can confidently map the impurity profile of 5-(Difluoromethyl)furan-2-sulfonyl chloride, ensuring that downstream syntheses of complex agrochemicals and pharmaceuticals are built upon a foundation of absolute chemical integrity.

References

  • AccelaChem. "1429182-36-4,3-(Boc-amino)-3-methyl-2-butanone-AccelaChem". AccelaChem Catalog. Available at: [Link]

  • University of Hertfordshire. "Flupyradifurone (Ref: BYI 02960)". Pesticide Properties DataBase (PPDB). Available at: [Link]

  • ResearchGate. "Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture". Available at:[Link]

  • ResearchGate. "In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS". Available at:[Link]

  • Google Patents. "EA025437B1 - Metalloenzyme inhibitor compounds".

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Cross-reactivity studies of 5-(Difluoromethyl)furan-2-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Cross-Reactivity and Chemoselectivity of 5-(Difluoromethyl)furan-2-sulfonyl Chloride Derivatives

As drug discovery pipelines increasingly demand novel bioisosteres to optimize pharmacokinetics, 5-(difluoromethyl)furan-2-sulfonyl chloride (CAS: 1785579-27-2) has emerged as a critical building block[1]. The difluoromethyl (–CF₂H) group acts as a lipophilic, metabolically stable bioisostere for hydroxyl and thiol groups, capable of acting as a weak hydrogen bond donor[2]. However, integrating this moiety into the furan-2-sulfonyl scaffold fundamentally alters its electronic landscape.

This guide provides an objective, data-driven comparison of the chemical chemoselectivity and biological cross-reactivity of 5-(difluoromethyl)furan-2-sulfonyl chloride against traditional furan-2-sulfonyl alternatives.

Chemical Cross-Reactivity & Chemoselectivity Profiling

The reactivity of furan-2-sulfonyl chlorides is governed by the interplay between the electron-rich furan ring and the strongly electron-withdrawing sulfonyl group. The addition of a –CF₂H group at the C5 position introduces a strong inductive electron-withdrawing effect (–I).

The Causality of Altered Kinetics: This –I effect increases the partial positive charge on the sulfur atom, making the sulfonyl chloride highly electrophilic. While this accelerates the desired nucleophilic attack by primary and secondary amines to form sulfonamides[3], it simultaneously increases chemical cross-reactivity with weak off-target nucleophiles—most notably, competitive hydrolysis by ambient moisture.

G Substrate 5-(Difluoromethyl)furan- 2-sulfonyl chloride Amine1 Primary Amines (High Reactivity) Substrate->Amine1 Fast kinetics Amine2 Secondary Amines (Moderate Reactivity) Substrate->Amine2 Steric hindrance Water Aqueous Media / Moisture (Cross-Reactivity) Substrate->Water Competitive hydrolysis Prod1 Secondary Sulfonamides (Target) Amine1->Prod1 Prod2 Tertiary Sulfonamides (Target) Amine2->Prod2 Degrad Sulfonic Acid (Hydrolysis Byproduct) Water->Degrad

Chemoselectivity and competitive hydrolysis pathways of 5-CF2H-furan-2-sulfonyl chloride.

Quantitative Comparison of Furan-2-Sulfonyl Derivatives

To objectively evaluate performance, the table below compares the –CF₂H derivative against the neutral (unsubstituted) and electron-donating (5-methyl) variants.

DerivativeInductive EffectPrimary Amine Yield (%)Hydrolysis Rate ( kobs​ )Primary Biological Application
5-Methylfuran-2-sulfonyl chloride Electron Donating (+I)85–95%LowRSV Polymerase Inhibitors[4]
Furan-2-sulfonyl chloride Neutral80–90%ModerateLecB Inhibitors[5]
5-(Difluoromethyl)furan-2-sulfonyl chloride Electron Withdrawing (–I)75–85%HighLipophilic Target Profiling[2]

Note: Yields for the –CF₂H derivative are slightly lower due to the rapid competitive hydrolysis cross-reactivity if absolute anhydrous conditions are not maintained.

Biological Cross-Reactivity in Drug Design

Furan-2-sulfonamides are privileged scaffolds. Unsubstituted derivatives have shown high efficacy as inhibitors of Pseudomonas aeruginosa LecB[5], while 5-methyl variants are potent non-nucleoside inhibitors of the Respiratory Syncytial Virus (RSV) polymerase[4].

When the –CF₂H group is introduced, the biological cross-reactivity profile shifts. The added lipophilicity enhances membrane permeability but can increase off-target binding to host cytochrome P450 (CYP) enzymes. Consequently, high-throughput selectivity profiling is mandatory to filter out cross-reactive hits.

Selectivity Lib 5-CF2H-Furan Sulfonamide Library Target Primary Target Assay (e.g., LecB / Viral Pol) Lib->Target OffTarget Off-Target Panel (Host Proteins / CYPs) Lib->OffTarget Hit High Affinity Hits (IC50 < 10 nM) Target->Hit Potency Filter Tox Cross-Reactive Hits (Toxicity Flag) OffTarget->Tox High Binding Lead Selective Lead Compounds (SI > 100) OffTarget->Lead Low Binding Hit->Lead Cross-reference

High-throughput biological cross-reactivity and selectivity profiling workflow.

Self-Validating Experimental Methodologies

To ensure reproducibility and mitigate the specific chemical vulnerabilities of the –CF₂H derivative, the following protocols are engineered as self-validating systems.

Protocol A: Chemoselective Synthesis of 5-(Difluoromethyl)furan-2-sulfonamides

Causality Insight: The choice of anhydrous dichloromethane (DCM) over polar aprotic solvents like DMF is dictated by the heightened electrophilicity of the –CF₂H derivative. DMF can act as a weak nucleophile, forming a Vilsmeier-type intermediate with highly reactive sulfonyl chlorides, leading to unwanted cross-reactivity.

  • Preparation: Purge a flame-dried round-bottom flask with argon. Dissolve the target amine (1.0 eq) in anhydrous DCM (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is chosen over pyridine to minimize nucleophilic catalysis, which can exacerbate hydrolysis in the presence of trace water.

  • Temperature Control: Cool the mixture to 0 °C in an ice bath to suppress the exothermic degradation kinetics.

  • Electrophile Addition: Dissolve 5-(difluoromethyl)furan-2-sulfonyl chloride (1.1 eq) in anhydrous DCM and add dropwise over 15 minutes.

  • Self-Validation Step (In-Process Control): After 15 minutes, extract a 10 µL aliquot, quench in anhydrous methanol, and analyze via LC-MS. Validation metric: If the sulfonic acid mass (M-Cl+OH) exceeds 5% of the total ion count, the solvent system is insufficiently anhydrous. Abort the reaction to prevent downstream purification failures.

  • Completion: Allow warming to room temperature and stir for 2 hours. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Hydrolysis Cross-Reactivity Assay (HPLC-UV)

Causality Insight: This assay quantifies the exact half-life of the sulfonyl chloride in aqueous media, providing a critical metric for its stability during biological assay preparation.

  • Standardization: Prepare a 10 mM stock of 5-(difluoromethyl)furan-2-sulfonyl chloride in anhydrous acetonitrile.

  • Internal Standard: Add biphenyl (1 mM) to the stock. Causality: Biphenyl is completely inert to hydrolysis.

  • Initiation: Inject 100 µL of the stock into 900 µL of a buffered aqueous solution (pH 7.4, 25 °C).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench by diluting into 950 µL of chilled acetonitrile.

  • Self-Validation Step: Analyze via HPLC-UV (254 nm). Validation metric: The peak area of the biphenyl internal standard must remain constant (±2%) across all time points. This validates that any reduction in the sulfonyl chloride peak is due to true chemical degradation (hydrolysis cross-reactivity) rather than instrumental drift or compound precipitation.

References[1] Title: 5-chlorothiophene-2-sulfonyl chloride | Sigma-Aldrich | Source: sigmaaldrich.com | URL: https://www.sigmaaldrich.com/[3] Title: 5-Methylfuran-2-sulfonyl chloride | 69815-95-8 | Benchchem | Source: benchchem.com | URL:https://www.benchchem.com/[4] Title: Identification of Non-Nucleoside Inhibitors of the Respiratory Syncytial Virus Polymerase Complex - PMC | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/[5] Title: Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors - ACS Publications | Source: acs.org | URL: https://pubs.acs.org/[2] Title: [Ph4P][Cu(CF2H)2]: A Powerful Difluoromethylating Reagent Inspired by Mechanistic Investigation | Request PDF - ResearchGate | Source: researchgate.net | URL: https://www.researchgate.net/

Sources

The Strategic Advantage of 5-(Difluoromethyl)furan-2-sulfonyl Chloride in Modern Synthetic Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The difluoromethyl (CF₂H) group and the furan scaffold are two such motifs that have garnered significant attention for their ability to modulate key drug-like properties. This guide provides an in-depth technical analysis of a reagent that combines these features: 5-(difluoromethyl)furan-2-sulfonyl chloride. Due to the limited direct experimental data on this specific compound in publicly accessible literature, this guide will offer a scientifically grounded perspective on its potential efficacy in key synthetic transformations. This analysis is based on established principles of organic chemistry and a comparative assessment against widely-used alternative reagents.

The Emerging Importance of the Difluoromethyl Group and Furan Scaffolds

The difluoromethyl group is increasingly recognized as a valuable substituent in drug design. It can act as a lipophilic hydrogen bond donor, offering an alternative to more traditional groups and potentially improving membrane permeability. Furthermore, the CF₂H moiety can serve as a bioisostere for hydroxyl and thiol groups, which can enhance metabolic stability and fine-tune biological activity.

The furan ring is another privileged structure in medicinal chemistry. As a bioisostere for other aromatic systems like phenyl or thiophene rings, it allows for the modulation of steric and electronic properties. This can lead to improved binding affinity, selectivity, and a more favorable pharmacokinetic profile. The combination of a difluoromethyl group and a furan scaffold within a single reactive building block like 5-(difluoromethyl)furan-2-sulfonyl chloride presents a compelling tool for the synthesis of novel chemical entities.

Proposed Synthesis and Reactivity Profile

Synthetic Pathway 2-Furaldehyde 2-Furaldehyde 2-(Difluoromethyl)furan 2-(Difluoromethyl)furan 2-Furaldehyde->2-(Difluoromethyl)furan DAST or Deoxofluor 5-(Difluoromethyl)furan-2-sulfonyl_chloride 5-(Difluoromethyl)furan-2-sulfonyl_chloride 2-(Difluoromethyl)furan->5-(Difluoromethyl)furan-2-sulfonyl_chloride Chlorosulfonic acid

Caption: Proposed synthetic route to 5-(difluoromethyl)furan-2-sulfonyl chloride.

The reactivity of 5-(difluoromethyl)furan-2-sulfonyl chloride is anticipated to be characteristic of other heteroaromatic sulfonyl chlorides. The electron-withdrawing nature of both the sulfonyl chloride and the difluoromethyl group would render the sulfur atom highly electrophilic, making it susceptible to nucleophilic attack. However, the stability of furan-based sulfonyl chlorides can be a concern, and they may require careful handling and storage at low temperatures.

Efficacy in Key Synthetic Transformations: A Comparative Analysis

The primary utility of a sulfonyl chloride reagent lies in its ability to form sulfonamides and sulfonate esters, crucial linkages in a vast number of biologically active molecules.[1]

Sulfonamide Formation

The reaction of 5-(difluoromethyl)furan-2-sulfonyl chloride with primary or secondary amines is expected to readily yield the corresponding sulfonamides. This transformation is a cornerstone of medicinal chemistry.[2]

Sulfonamide Formation 5-(Difluoromethyl)furan-2-sulfonyl_chloride 5-(Difluoromethyl)furan-2-sulfonyl_chloride Target Sulfonamide Target Sulfonamide 5-(Difluoromethyl)furan-2-sulfonyl_chloride->Target Sulfonamide Primary or Secondary Amine, Base

Caption: General scheme for sulfonamide synthesis.

Comparison with Alternative Reagents:

ReagentKey AdvantagesKey Disadvantages
5-(Difluoromethyl)furan-2-sulfonyl chloride (Predicted) - Introduces both a CF₂H group and a furan scaffold in a single step.- Potential for unique biological activity.- Likely lower stability compared to benzenoid counterparts.[3]- Availability and cost may be concerns.
Benzenesulfonyl Chloride - High stability and commercial availability.- Well-established reactivity.- Lacks the specific structural benefits of the furan or CF₂H moieties.
p-Toluenesulfonyl Chloride (TsCl) - High stability, crystallinity of derivatives aids in purification.- Can be sterically demanding.
Methanesulfonyl Chloride (MsCl) - Small size, high reactivity.- Can be too reactive for some sensitive substrates.

The primary advantage of using 5-(difluoromethyl)furan-2-sulfonyl chloride over these common alternatives is the direct incorporation of the desirable difluoromethylfuran moiety. While a multi-step approach could be used to achieve the same final structure using the other reagents, a single-step introduction is more efficient.

Sulfonate Ester Formation

In the presence of a base, 5-(difluoromethyl)furan-2-sulfonyl chloride is expected to react with alcohols to form sulfonate esters. These esters are not only stable functional groups in their own right but can also serve as excellent leaving groups in subsequent nucleophilic substitution reactions.

Sulfonate Ester Formation 5-(Difluoromethyl)furan-2-sulfonyl_chloride 5-(Difluoromethyl)furan-2-sulfonyl_chloride Target Sulfonate Ester Target Sulfonate Ester 5-(Difluoromethyl)furan-2-sulfonyl_chloride->Target Sulfonate Ester Alcohol, Base

Caption: General scheme for sulfonate ester synthesis.

Comparison with Alternative Reagents:

The same alternatives for sulfonamide formation are relevant here, with similar comparative advantages and disadvantages. The choice of reagent would depend on the specific synthetic goal and whether the introduction of the difluoromethylfuran group is the primary objective.

Experimental Protocols (Hypothetical)

The following are proposed, non-validated protocols based on general procedures for reactions with sulfonyl chlorides.

General Procedure for Sulfonamide Synthesis

Materials:

  • 5-(Difluoromethyl)furan-2-sulfonyl chloride

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (1.2 eq) or Pyridine (solvent)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine) dropwise to the stirred solution.

  • Slowly add a solution of 5-(difluoromethyl)furan-2-sulfonyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Sulfonate Ester Synthesis

Materials:

  • 5-(Difluoromethyl)furan-2-sulfonyl chloride

  • Alcohol (1.0 eq)

  • Pyridine (solvent and base)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 5-(difluoromethyl)furan-2-sulfonyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

While direct experimental data for 5-(difluoromethyl)furan-2-sulfonyl chloride is sparse, a thorough analysis of its constituent parts and the known reactivity of analogous compounds suggests it is a potentially valuable reagent for synthetic chemists. Its key advantage lies in the ability to introduce a difluoromethylated furan moiety in a single step, a structural combination of high interest in drug discovery. As with many furan-based sulfonyl chlorides, stability may be a key consideration, requiring careful handling. The continued exploration of novel fluorinated building blocks is essential for the advancement of medicinal chemistry, and 5-(difluoromethyl)furan-2-sulfonyl chloride represents a promising, albeit currently under-explored, tool in the synthetic chemist's arsenal.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.